4,6-Difluoro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIBUEIPYSZJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646402 | |
| Record name | 4,6-Difluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-26-3 | |
| Record name | 4,6-Difluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,6-Difluoro-1H-indazole: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 885520-26-3
This in-depth technical guide provides comprehensive information on 4,6-Difluoro-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals involved in drug development, offering a centralized resource for its chemical properties, synthesis, and biological applications.
Core Compound Data
This compound is a substituted indazole with the molecular formula C₇H₄F₂N₂.[1][2] The presence of two fluorine atoms on the benzene ring significantly influences its physicochemical properties and biological activity, making it an attractive scaffold for the design of targeted therapeutics.
| Property | Value | Source |
| CAS Number | 885520-26-3 | [2] |
| Molecular Formula | C₇H₄F₂N₂ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Purity | Typically ≥98% | [2] |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on the classical reaction of a fluorinated acetophenone with hydrazine.[3]
Experimental Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2',4',6'-trifluoroacetophenone (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: Add hydrazine hydrate (2-3 equivalents) to the solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Activity and Applications in Drug Discovery
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of several approved drugs.[4][5] They are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Inhibition of Kinase Signaling Pathways
Substituted indazoles have been shown to be potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the MAPK/ERK pathway.[6][7] These pathways are critical for tumor angiogenesis and cell proliferation. The indazole scaffold can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.[6]
VEGFR-2 Signaling Pathway:
Caption: Inhibition of the VEGFR-2 signaling pathway by indazole derivatives.
Experimental Protocols for Kinase Inhibition Assays
The inhibitory activity of this compound and its derivatives against specific kinases can be evaluated using various in vitro assays.
1. VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits.[8][9][10]
Methodology:
-
Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and a suitable substrate (e.g., Poly-(Glu,Tyr 4:1)).
-
Compound Addition: Add serial dilutions of this compound (or a derivative) to the wells of a 96-well plate. Include positive (kinase + substrate, no inhibitor) and negative (substrate only) controls.
-
Enzyme Addition: Add purified recombinant VEGFR-2 kinase to the wells containing the test compound and the positive control.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
2. ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibition of ERK1/2 phosphorylation in a cellular context.[11][12]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an active MAPK/ERK pathway) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. Include a vehicle control and a positive control (e.g., a known MEK inhibitor).
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF or FGF) to induce ERK1/2 phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2 and assess the inhibitory effect of the compound.
Conclusion
This compound is a valuable building block for the development of novel therapeutic agents, particularly kinase inhibitors. Its unique chemical properties, conferred by the difluoro-substitution pattern, make it a promising scaffold for targeting key signaling pathways involved in cancer and other diseases. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, evaluate, and further develop this compound-based compounds in their drug discovery programs.
References
- 1. This compound | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Physical Properties of 4,6-Difluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,6-Difluoro-1H-indazole (CAS No: 885520-26-3).[1][2] The strategic placement of two fluorine atoms on the indazole core significantly influences its electronic properties, metabolic stability, and potential for intermolecular interactions, making it a valuable building block in medicinal chemistry and materials science.[3] This document consolidates available data, presents detailed experimental protocols for property determination, and illustrates logical workflows relevant to chemical characterization.
Physicochemical Properties
The physical properties of this compound are summarized below. Data is a combination of experimentally determined values for closely related analogs and computationally predicted values where direct experimental data is unavailable.
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₄F₂N₂ | - | [1][2] |
| Molecular Weight | 154.12 g/mol | Computed | [1] |
| CAS Number | 885520-26-3 | - | [1][2] |
| Appearance | White to beige crystalline powder | Experimental (General for Indazoles) | [4] |
| Melting Point | 163.2 °C | Experimental (for 4,6-difluoro-3-methyl-1H-indazole) | [5] |
| Boiling Point | No Data Available | - | |
| Solubility | Soluble in DMSO, DMF, Methanol | General Observation (for Indazoles) | [6][7] |
| pKa | 13.21 ± 0.40 | Predicted (for 4-Fluoro-1H-indazole) | [6] |
| LogP (XLogP3) | 1.8 | Computed | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. While a complete spectrum for the specific title compound is not publicly available, data from the closely related 4,6-difluoro-3-methyl-1H-indazole provides a strong reference for expected chemical shifts and coupling constants.[5]
-
¹H NMR: Proton NMR is the initial step for structural analysis, providing information on the chemical environment of hydrogen atoms.[8][9] For the indazole core, one would expect signals in the aromatic region, with splitting patterns dictated by fluorine and adjacent protons.
-
¹³C NMR: Carbon NMR helps identify the number of unique carbon environments.[9] The C-F bonds will result in characteristic splitting of the carbon signals, which is invaluable for confirming the position of the fluorine substituents. DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential. It provides direct information about the chemical environment of the fluorine atoms and can confirm their positions on the aromatic ring through coupling with neighboring protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.[10] The exact mass of this compound is 154.03425446 Da.[1]
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.[11][12] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[12]
Objective: To determine the temperature range over which the solid phase transitions to the liquid phase.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[13]
-
Capillary tubes (sealed at one end)
-
Sample of this compound (dry, powdered)
-
Spatula and watch glass
Procedure:
-
Sample Preparation: Place a small amount of the dry, powdered compound onto a clean watch glass.
-
Packing the Capillary Tube: Gently press the open end of a capillary tube into the powder until a small amount of the sample (1-2 mm in height) enters the tube.[12]
-
Compacting the Sample: Tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube to compact the sample tightly at the bottom.[13]
-
Apparatus Setup: Insert the packed capillary tube into the heating block of the melting point apparatus.[14]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate.[13]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Begin heating again at a slow, controlled rate (1-2 °C/min).[13]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[8][15]
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure of this compound.
Apparatus & Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[8]
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
This compound sample
-
Pipettes and filters
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.[8]
-
Filtration: Filter the solution through a pipette containing a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Tuning and Shimming: The instrument is tuned to the appropriate frequencies (¹H, ¹³C, ¹⁹F), and the magnetic field is shimmed to achieve homogeneity and high resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. The area under each signal is proportional to the number of protons it represents.[16]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. If needed, run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ carbons.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
2D NMR (Optional): For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.
-
-
Data Processing: The acquired data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Visualizations
Workflow for Physicochemical Characterization
The following diagram illustrates a standard workflow for the characterization of a newly synthesized chemical entity like this compound.
Representative Biological Mechanism: Kinase Inhibition
Indazole derivatives are widely explored as kinase inhibitors in drug development. The diagram below illustrates a generalized logical relationship where a compound like this compound could act as an ATP-competitive kinase inhibitor, blocking a downstream signaling pathway.
References
- 1. This compound | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 5,6-Difluoro-1H-indazole | 944898-96-8 | Benchchem [benchchem.com]
- 4. Indazole | 271-44-3 [chemicalbook.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. westlab.com [westlab.com]
- 15. NMR Spectroscopy [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the 4,6-Difluoro-1H-indazole Core
For researchers, scientists, and professionals in drug development, understanding the structural and functional nuances of key heterocyclic scaffolds is paramount. Among these, the indazole moiety has emerged as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, fluorinated analogue: 4,6-Difluoro-1H-indazole. The introduction of fluorine atoms at the 4 and 6 positions of the indazole ring system significantly modulates the molecule's electronic properties, influencing its binding affinity, metabolic stability, and overall potential as a cornerstone for novel therapeutics. This document provides a comprehensive overview of its chemical structure, synthesis, and its role in the development of targeted therapies, particularly in oncology.
Core Chemical Structure and Properties
This compound is a bicyclic aromatic heterocycle with the molecular formula C₇H₄F₂N₂.[1] The presence of two electron-withdrawing fluorine atoms on the benzene ring impacts the electron density of the entire ring system, which can be a critical factor in its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂N₂ | PubChem[1] |
| Molecular Weight | 154.12 g/mol | PubChem[1] |
| CAS Number | 885520-26-3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Topological Polar Surface Area | 28.7 Ų | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
Synthesis of the this compound Scaffold
While specific, detailed protocols for the direct synthesis of this compound are not extensively published in readily available literature, its synthesis can be inferred from established methods for substituted indazoles. A general and efficient approach involves the cyclization of appropriately substituted aminophenyl precursors. A Chinese patent highlights the growing importance and research into synthetic methods for 4,6-disubstituted 1H-indazole derivatives for industrial production, noting that such methods can significantly reduce production costs.[2]
Experimental Protocol: A Representative Synthesis of a Substituted Indazole
The following protocol for the synthesis of 4-bromo-6-fluoro-1H-indole, a closely related structure, provides a template for a potential synthetic route to this compound, likely starting from a difluoro-substituted aniline derivative.
Step 1: Formation of the Enamine Intermediate
-
Dissolve 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL).
-
Sequentially add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).
-
Heat the reaction mixture at 100 °C.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to yield the crude enamine intermediate.[3]
Step 2: Reductive Cyclization
-
Mix the crude pyrrolidine derivative from the previous step with Raney nickel (suspended in 15 mL of water) in a 1:1 mixture of methanol and tetrahydrofuran (150 mL).
-
Slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol) at 0 °C.
-
Stir the mixture for 5 hours at room temperature.
-
Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate to dryness under reduced pressure to afford the final indazole product.[3]
This general strategy, involving the formation of an enamine from a substituted o-toluidine derivative followed by reductive cyclization, is a common and effective method for constructing the indazole ring system.
Biological Significance and Applications in Drug Development
The this compound core is a key building block in the synthesis of potent and selective inhibitors of various protein kinases, which are critical targets in oncology. The fluorine substitutions are not merely passive additions; they actively contribute to the molecule's biological activity. For instance, studies on 1H-indazole-3-amine derivatives have shown that fluorine substituents on an attached phenyl ring are important for anti-proliferative activity against cancer cell lines.[4]
Role as a Kinase Inhibitor Scaffold
Indazole derivatives have been successfully developed as inhibitors of several kinase families, including Pim kinases, Fibroblast Growth Factor Receptors (FGFR), and Tpl2 kinase.[5][6][7] The 1H-indazole-3-amine structure, in particular, is recognized as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.[4]
The following diagram illustrates a generalized workflow for the discovery of kinase inhibitors based on the this compound scaffold.
Inhibition of Immune Checkpoints
More recently, 4,6-disubstituted-1H-indazole derivatives have been investigated as inhibitors of Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1), which are important tumor immune checkpoints.[8] Inhibition of these enzymes can activate T cell-mediated antitumor immune responses.
The following table summarizes the inhibitory activity of selected 4,6-disubstituted-1H-indazole-4-amine derivatives against IDO1 and TDO.
| Compound | IDO1 IC₅₀ (μM) | TDO IC₅₀ (μM) | Reference |
| HT-28 | >50 | 0.62 | [8] |
| HT-30 | >50 | 0.17 | [8] |
| HT-37 | 0.91 | 0.46 | [8] |
This data underscores the potential of the 4,6-disubstituted indazole scaffold in the development of novel immunotherapies.
A Representative Signaling Pathway: Kinase Inhibition
Many derivatives of this compound function by inhibiting protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified, generic kinase signaling cascade that can be targeted by such inhibitors.
Experimental Protocols for Biological Evaluation
The biological activity of compounds derived from the this compound core is typically assessed using a variety of in vitro and in vivo assays.
In Vitro Anti-proliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Protocol:
-
Seed human cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer, HepG2 liver cancer) in 96-well plates and incubate to allow for cell attachment.[4]
-
Treat the cells with various concentrations of the test compound (e.g., derivatives of this compound) and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 48-72 hours).[4]
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[4]
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of a compound on a specific kinase.
Protocol:
-
Use a recombinant kinase enzyme (e.g., Pim-1, FGFR1).
-
In a multi-well plate, combine the kinase, a specific substrate peptide, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture to allow for phosphorylation of the substrate.
-
Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay (e.g., LANCE assay) or an antibody-based method (e.g., ELISA).
-
Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.[5]
Conclusion
This compound represents a strategically important scaffold for the development of novel therapeutics. The difluoro substitution pattern imparts desirable physicochemical properties that can enhance biological activity and pharmacokinetic profiles. Its utility as a core structure for potent kinase inhibitors and emerging immune checkpoint inhibitors highlights its significance in modern drug discovery, particularly in the field of oncology. Further exploration and derivatization of this scaffold are likely to yield a new generation of targeted therapies for a range of diseases.
References
- 1. This compound | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-Difluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoro-1H-indazole is a fluorinated heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and materials science. The indazole scaffold, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a well-established pharmacophore found in numerous clinically approved drugs. The strategic placement of fluorine atoms at the 4 and 6 positions can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. These computed properties provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Weight | 154.12 g/mol | PubChem[1] |
| Molecular Formula | C₇H₄F₂N₂ | PubChem[1] |
| CAS Number | 885520-26-3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)F)F | PubChem[1] |
| InChI | InChI=1S/C7H4F2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 154.03425446 Da | PubChem[1] |
| Monoisotopic Mass | 154.03425446 Da | PubChem[1] |
| Topological Polar Surface Area | 28.7 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Experimental Protocols: Synthesis of 4,6-Disubstituted Indazoles
The synthesis of 4,6-disubstituted 1H-indazoles has been reported as challenging, with fewer available methods compared to other substitution patterns.[2] Below is a representative, multi-step experimental protocol adapted from methodologies for structurally similar compounds, such as 4-bromo-6-fluoro-1H-indazole, which can serve as a logical framework for the synthesis of this compound. The starting material for this specific target would logically be a 3,5-difluoro-2-methylaniline derivative.
Representative Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodologies:
-
Step 1: Nitration of the Starting Material
-
Dissolve the substituted aniline (e.g., 3,5-difluoro-2-methylaniline) in concentrated sulfuric acid at a low temperature (e.g., 0°C).
-
Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.
-
-
Step 2: Reductive Cyclization or Diazotization This step is a critical ring-forming reaction. One common method involves diazotization followed by intramolecular cyclization.
-
Dissolve the nitroaniline intermediate from Step 1 in a suitable solvent like acetic acid.
-
Add a reducing agent (e.g., iron powder) and heat the mixture (e.g., to 110°C) to reduce the nitro group to an amine.[3]
-
In a separate flask, prepare a solution of sodium nitrite in water.
-
Cool the reaction mixture containing the newly formed diamine to 0-5°C and slowly add the sodium nitrite solution to form the diazonium salt.
-
The diazonium salt will then cyclize in situ to form the indazole ring. The reaction may require heating after the diazotization step.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude indazole derivative.
-
-
Step 3: Purification
-
The crude this compound can be purified using column chromatography on silica gel, eluting with a solvent system such as ethyl acetate/petroleum ether.
-
Characterize the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
-
Potential Applications and Signaling Pathways
Indazole derivatives are renowned for their wide range of biological activities, particularly as kinase inhibitors in cancer therapy. While the specific biological targets of this compound are not extensively documented, related 4,6-disubstituted indazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO).[4] These enzymes are critical immune checkpoints in the tumor microenvironment.
IDO1/TDO Signaling Pathway in Cancer
IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the context of cancer, tumor cells can overexpress these enzymes to create an immunosuppressive environment.
-
Tryptophan Depletion: The enzymatic activity of IDO1/TDO depletes the local concentration of the essential amino acid tryptophan. This starvation inhibits the proliferation of effector T cells, which are crucial for anti-tumor immunity.
-
Kynurenine Production: The accumulation of kynurenine and its downstream metabolites acts as an immunosuppressive signal. These metabolites can induce the apoptosis (programmed cell death) of effector T cells and promote the differentiation of regulatory T cells (Tregs), which further dampen the anti-tumor immune response.
By inhibiting IDO1 and/or TDO, a 4,6-disubstituted indazole derivative could potentially reverse this immunosuppression, thereby restoring the ability of the immune system to recognize and attack tumor cells.
Caption: Potential inhibition of the IDO1/TDO pathway by indazole derivatives.
Conclusion
This compound is a compound of significant interest for drug discovery and materials science. Its synthesis, while challenging, opens the door to novel derivatives with potentially enhanced biological activities. The exploration of its role as a potential inhibitor of key enzymes in cancer immunology, such as IDO1 and TDO, highlights its promise as a scaffold for the development of next-generation therapeutics. This guide provides the core technical information necessary for researchers to initiate further investigation into this valuable chemical entity.
References
- 1. This compound | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Solubility of 4,6-Difluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the quantitative solubility of 4,6-Difluoro-1H-indazole is limited. This guide provides a summary of its computed physicochemical properties and outlines a comprehensive, generalized experimental protocol for determining its solubility, a standard procedure for novel compounds in research and development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂N₂ | PubChem[1] |
| Molecular Weight | 154.12 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| CAS Number | 885520-26-3 | PubChem[1] |
Note: These properties are computationally derived and may differ from experimental values.
The XLogP3 value of 1.8 suggests that this compound has a moderate degree of lipophilicity. This indicates it may exhibit limited solubility in aqueous solutions and potentially better solubility in certain organic solvents. The presence of hydrogen bond donors and acceptors suggests that hydrogen bonding will play a role in its interactions with protic solvents.
Experimental Protocol for Determining Equilibrium Solubility
In the absence of specific data, a standardized method such as the shake-flask method is recommended to determine the equilibrium (thermodynamic) solubility of this compound. This method is considered a gold standard for obtaining accurate solubility data.[2]
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature to form a saturated solution at equilibrium.
Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol, methanol, acetonitrile)
-
Analytical balance
-
Scintillation vials or other sealed containers
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)
-
Vortex mixer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[2][3]
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[3]
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Use these standards to generate a calibration curve on the analytical instrument (e.g., HPLC-UV).
-
Analyze the diluted samples of the saturated solution.
-
Determine the concentration of this compound in the samples by comparing their analytical response to the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
The solubility is typically reported in units such as mg/mL, µg/mL, or moles/L (M).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.
References
The Biological Landscape of 4,6-Difluoro-1H-indazole: A Scaffold for Potent Enzyme Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. While direct biological data for 4,6-Difluoro-1H-indazole is limited in publicly available literature, the 4,6-disubstituted indazole framework has emerged as a critical pharmacophore for the development of potent and selective enzyme inhibitors. This technical guide consolidates the available data on the biological activities of key 4,6-disubstituted 1H-indazole derivatives, providing insights into their therapeutic potential, particularly in oncology and immunology. The focus of this guide is to present the quantitative data, experimental methodologies, and relevant signaling pathways associated with these derivatives, thereby offering a valuable resource for researchers engaged in the exploration of this chemical space.
Introduction to the 4,6-Disubstituted-1H-indazole Scaffold
Indazole-containing molecules are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1] The strategic placement of substituents on the indazole ring can significantly influence the compound's biological profile. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The 4,6-difluoro substitution pattern has been explored in the context of developing inhibitors for key enzymes involved in cancer and inflammatory diseases. Structure-activity relationship (SAR) analyses have indicated that substitutions at the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in the inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and phosphoinositide 3-kinase delta (PI3Kδ).
Biological Activities of 4,6-Disubstituted-1H-indazole Derivatives
Inhibition of IDO1 and TDO
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[2][3] Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites.[2][3] Consequently, inhibitors of IDO1 and TDO are actively being pursued as cancer immunotherapeutic agents.
A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit IDO1 and TDO.[2] One notable compound from this series, compound 35 , demonstrated potent dual inhibitory activity against both enzymes.[2] In enzymatic assays, compound 35 exhibited an IC50 value of 0.74 μM against IDO1 and 2.93 μM against TDO.[2] In cell-based assays, it showed IC50 values of 1.37 μM in HeLa cells for IDO1 and 7.54 μM in A172 cells for TDO.[2] Furthermore, this compound was found to significantly decrease the IFNγ-induced expression of IDO1 in a concentration-dependent manner.[2]
Another study focused on 4,6-disubstituted-1H-indazole-4-amine derivatives as IDO1 and TDO inhibitors.[3] Compounds HT-28 and HT-30 from this series showed excellent selectivity and nanomolar potency against TDO, with IC50 values of 0.62 μM and 0.17 μM, respectively.[3] Compound HT-37 was identified as a dual inhibitor with IC50 values of 0.91 μM for IDO1 and 0.46 μM for TDO.[3] Interestingly, HT-28 also exhibited significant tumoricidal effects on various tumor cell lines.[3]
Inhibition of Nitric Oxide Synthase (NOS)
Fluorinated indazoles have also been investigated as inhibitors of nitric oxide synthase (NOS).[4] While this study did not specifically report on this compound, it highlighted that fluorination of the indazole ring can increase inhibitory potency and selectivity for NOS isoforms.[4] For instance, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole was found to inhibit NOS-I by 63% and NOS-II by 83%.[4] This suggests that the 4,6-difluoro substitution pattern could be a promising strategy for developing selective NOS inhibitors.
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory activities of key 4,6-disubstituted-1H-indazole derivatives.
| Compound | Target | Assay Type | IC50 (μM) | Cell Line | Reference |
| 35 | IDO1 | Enzymatic | 0.74 | - | [2] |
| IDO1 | Cellular | 1.37 | HeLa | [2] | |
| TDO | Enzymatic | 2.93 | - | [2] | |
| TDO | Cellular | 7.54 | A172 | [2] | |
| HT-28 | TDO | Enzymatic | 0.62 | - | [3] |
| HT-30 | TDO | Enzymatic | 0.17 | - | [3] |
| HT-37 | IDO1 | Enzymatic | 0.91 | - | [3] |
| TDO | Enzymatic | 0.46 | - | [3] |
Table 1: In vitro inhibitory activities of 4,6-disubstituted-1H-indazole derivatives against IDO1 and TDO.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the key experimental methodologies used to evaluate the biological activity of 4,6-disubstituted-1H-indazole derivatives.
IDO1 and TDO Enzymatic Assays
The inhibitory activity of the compounds against IDO1 and TDO was typically determined using a spectrophotometric assay. The general steps are as follows:
-
Enzyme and Substrate Preparation: Recombinant human IDO1 or TDO enzyme is used. The substrate, L-tryptophan, is prepared in a suitable buffer.
-
Reaction Mixture: The reaction mixture contains the enzyme, L-tryptophan, methylene blue, ascorbic acid, and catalase in a phosphate buffer (pH 6.5 for IDO1, pH 7.4 for TDO).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: The reaction is stopped by the addition of trichloroacetic acid. The mixture is then centrifuged, and the supernatant is mixed with a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid).
-
Measurement: The absorbance of the resulting colored product (formylkynurenine) is measured at a specific wavelength (e.g., 480 nm).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular IDO1 and TDO Activity Assays
The inhibitory effect of the compounds on IDO1 and TDO activity in a cellular context is assessed as follows:
-
Cell Culture: Human cancer cell lines that express IDO1 (e.g., HeLa) or TDO (e.g., A172) are cultured under standard conditions.
-
Induction of IDO1 Expression: For IDO1 assays, cells are typically stimulated with interferon-gamma (IFNγ) to induce the expression of the enzyme.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specific duration.
-
Measurement of Kynurenine: The concentration of kynurenine, the product of the IDO1/TDO reaction, in the cell culture supernatant is measured. This is often done using a colorimetric method similar to the enzymatic assay or by HPLC.
-
IC50 Calculation: The cellular IC50 value is determined by plotting the percentage of kynurenine production inhibition against the compound concentration.
Western Blot Analysis for IDO1 Expression
To assess the effect of compounds on IDO1 protein expression, Western blot analysis is performed:
-
Cell Lysis: Cells treated with the compound and IFNγ are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IDO1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The biological activities of 4,6-disubstituted-1H-indazole derivatives are linked to their modulation of specific signaling pathways.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4,6-Difluoro-1H-indazole Scaffold: A Technical Guide for Drug Discovery Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved drugs. The strategic introduction of fluorine atoms to this core, specifically at the 4 and 6 positions, gives rise to the 4,6-Difluoro-1H-indazole scaffold. This modification can significantly enhance metabolic stability, binding affinity, and cell permeability, making it a highly attractive moiety for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of the this compound core.
Physicochemical Properties
The fundamental physicochemical properties of the this compound scaffold are summarized in the table below. These properties are crucial for computational modeling, initial screening, and lead optimization efforts.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂N₂ | PubChem[1] |
| Molecular Weight | 154.12 g/mol | PubChem[1] |
| CAS Number | 885520-26-3 | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis of the this compound Core
While direct, detailed experimental protocols for the synthesis of the parent this compound are not extensively published, a plausible and efficient synthetic route can be devised based on established methods for analogous substituted indazoles. A common and effective strategy involves the diazotization and subsequent cyclization of an appropriately substituted aniline. In this case, 3,5-difluoroaniline serves as a logical starting material.
Proposed Synthetic Workflow
The following diagram illustrates a proposed workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for indazole synthesis. Optimization of specific conditions would be necessary.
Step 1: Diazotization of 3,5-Difluoroaniline
-
Dissolve 3,5-difluoroaniline in a suitable acidic medium, such as a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for approximately 30-60 minutes to ensure complete formation of the diazonium salt intermediate.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃), in water and cool it in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the reducing agent solution. The temperature should be carefully controlled to prevent decomposition.
-
The reduction is typically accompanied by the evolution of nitrogen gas.
Step 3: Cyclization to form the Indazole Ring
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to induce cyclization. The specific temperature and duration will need to be optimized, but temperatures in the range of 80-100 °C are common for this type of reaction.
-
Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Biological Activity and Therapeutic Potential
The this compound scaffold is of significant interest in drug discovery, primarily due to the favorable properties imparted by the fluorine substitutions. Fluorine can enhance binding affinity by participating in hydrogen bonding and other non-covalent interactions, block metabolic sites to improve pharmacokinetic profiles, and modulate the pKa of nearby functional groups.
Kinase Inhibition
The indazole core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[2] Derivatives of the this compound scaffold are being explored as potent inhibitors of various protein kinases implicated in cancer and other diseases.
A series of 1H-indazol-3-amine derivatives have been investigated as inhibitors of FGFR1 and FGFR2. While not a direct 4,6-difluoro analog, the structure-activity relationship (SAR) data from these studies provide valuable insights. For instance, the presence of fluorine at the 6-position of the indazole ring was shown to improve both enzymatic and cellular potency.[3]
Table of FGFR Inhibitory Activity for Fluorinated 1H-Indazol-3-amine Derivatives
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | KG-1 Cell IC₅₀ (nM) | SNU-16 Cell IC₅₀ (nM) |
| 27a | < 4.1 | 2.0 | 25.3 | 77.4 |
Data extracted from Cui et al.[3]
A recent study identified 5-(3,5-difluorobenzyl)-1H-indazole as a key pharmacophore for dual ALK and ROS1 inhibition.[4] Although the fluorine atoms are on a benzyl substituent rather than directly on the indazole core, this work highlights the potential of difluoro-substituted indazole moieties in targeting these important oncogenic drivers in non-small cell lung cancer (NSCLC).
Table of ALK/ROS1 Inhibitory Activity for a 5-(3,5-difluorobenzyl)-1H-indazole Derivative
| Compound | ALK IC₅₀ (µM) | ROS1 IC₅₀ (µM) | H2228 Cell IC₅₀ (µM) |
| X4 | 0.512 | 0.766 | 0.034 ± 0.002 |
Data extracted from a 2024 study on ALK/ROS1 dual inhibitors.[4]
Other Potential Therapeutic Applications
The broader class of indazole derivatives has demonstrated a wide range of biological activities, suggesting that the this compound scaffold could be a valuable starting point for the development of agents for various therapeutic areas, including:
Signaling Pathways
Derivatives of the this compound scaffold are expected to exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. As potent kinase inhibitors, they are likely to target ATP-binding sites of various kinases, thereby blocking downstream signaling cascades.
Illustrative Kinase Inhibition Signaling Pathway
The following diagram illustrates the general mechanism by which a kinase inhibitor based on the this compound scaffold could block a signaling pathway, using the ALK/ROS1 pathway as an example.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
In this illustrative pathway, a derivative of this compound acts as a competitive inhibitor at the ATP-binding site of a receptor tyrosine kinase like ALK or ROS1. This prevents the phosphorylation and activation of the kinase, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival.
Conclusion
The this compound scaffold represents a privileged structure in modern medicinal chemistry. Its unique electronic properties, conferred by the difluoro substitution pattern, make it an attractive core for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The synthetic accessibility and the potential for diverse functionalization further enhance its utility in drug discovery programs. Continued exploration of this scaffold is likely to yield novel therapeutic agents for the treatment of cancer and other diseases.
References
- 1. This compound | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Fluorinated Indazoles in Scientific Innovation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged" structure in medicinal chemistry due to its versatile binding properties and wide range of biological activities. The strategic incorporation of fluorine atoms into the indazole core has emerged as a powerful strategy to modulate and enhance its physicochemical and pharmacological properties. The unique attributes of fluorine, including its high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1] This technical guide provides an in-depth exploration of the burgeoning applications of fluorinated indazoles, with a primary focus on their therapeutic potential in drug discovery and their emerging role in materials science. We will delve into their synthesis, biological activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
I. Therapeutic Applications of Fluorinated Indazoles in Drug Discovery
The introduction of fluorine into the indazole nucleus has led to the discovery of potent and selective modulators of various biological targets, spanning a wide array of therapeutic areas.
Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Fluorinated indazoles have demonstrated significant promise as inhibitors of several key oncogenic kinases.
1.1.1. Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Fluorinated indazoles have been developed as potent FGFR inhibitors.[2]
-
Quantitative Data: FGFR Inhibition
Compound Target Kinase IC50 (nM) Cell Line IC50 (nM) Reference(s) Compound 100 FGFR1 < 4.1 KG1 25.3 ± 4.6 [2] FGFR2 2.0 ± 0.8 SNU16 77.4 ± 6.2 [2] Compound 99 FGFR1 2.9 - 40.5 [3] Compound 98 FGFR1 15.0 - 642.1 [3] | Compound 102 | FGFR1 | 30.2 ± 1.9 | - | - |[2] |
-
Signaling Pathway: FGFR The following diagram illustrates the canonical FGFR signaling cascade, which can be targeted by fluorinated indazole inhibitors.
Caption: FGFR signaling pathway and the point of inhibition by fluorinated indazoles.
1.1.2. Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition
ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in cancer cell migration and invasion.
-
Quantitative Data: ROCK Inhibition
Compound Target Kinase IC50 (nM) Reference(s) Compound 51 (4-fluoroindazole derivative) ROCK1 2500 [4] | Compound 52 (6-fluoroindazole derivative) | ROCK1 | 14 |[4] |
-
Signaling Pathway: ROCK The diagram below depicts the ROCK signaling pathway, a target for anti-metastatic therapies.
Caption: ROCK signaling pathway and the inhibitory action of fluorinated indazoles.
1.1.3. Other Kinase Targets
Fluorinated indazoles have also shown inhibitory activity against other kinases relevant to cancer and inflammatory diseases, including p38 kinase and spleen tyrosine kinase (Syk).[5]
-
Quantitative Data: p38 and Syk Kinase Inhibition
Compound Class Target Kinase IC50 Reference(s) 5-indazole derivatives p38 kinase Potent inhibition [5] | 7-fluoroindazole derivatives | Syk kinase | 10 - 50 nM |[5] |
-
Signaling Pathway: p38 MAPK The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.
Caption: p38 MAPK signaling pathway, a target for anti-inflammatory fluorinated indazoles.
Anti-inflammatory Applications
Inflammation is a complex biological response implicated in numerous diseases. Fluorinated indazoles have been investigated as anti-inflammatory agents through various mechanisms.
-
Quantitative Data: Anti-inflammatory Activity
Compound Target IC50 (µM) Inhibition (%) Reference(s) 6-fluoroindazole scaffold 40 hTRPA1 0.043 98 [1] Indazole derivatives iNOS up to 98.7 - [1] | Indazole derivatives | nNOS | up to 90.0 | - |[1] |
Antiviral Activity
Fluorinated indazoles have shown potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).
-
Quantitative Data: Anti-HIV Activity
Compound Class Activity EC50 Reference(s) 5-fluoroindazole derivatives 17a-b Anti-HIV (NNRTIs) - [1] | Fluorinated indole derivatives 23l-n, 23p | Anti-HIV | 0.0058 - 0.057 nM |[5] |
II. Applications in Materials Science
The unique electronic and photophysical properties of fluorinated indazoles make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The introduction of fluorine can lower the HOMO and LUMO energy levels, facilitating electron injection and enhancing resistance to oxidative degradation.[6] These properties are beneficial for the development of organic light-emitting diodes (OLEDs). The electron-deficient nature of the fluorinated indazole ring can also be used to tune the energy gap of molecules and promote intermolecular interactions such as π-π stacking, which can improve charge carrier mobility.[6]
III. Synthesis of Fluorinated Indazoles
A variety of synthetic methods have been developed to introduce fluorine atoms into the indazole core. A notable and environmentally friendly approach involves the direct C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water.[7] This metal-free method proceeds under mild conditions and demonstrates high regioselectivity and broad substrate scope.[7]
-
Experimental Workflow: C-3 Fluorination of 2H-Indazoles
Caption: General workflow for the synthesis of 3-fluoro-2H-indazoles using NFSI.
IV. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated indazoles.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated indazole against a target kinase.
Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light.
Materials:
-
Recombinant purified kinase (e.g., FGFR, ROCK)
-
Kinase-specific peptide substrate
-
ATP
-
Fluorinated indazole test compound
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the fluorinated indazole in kinase buffer with a final DMSO concentration not exceeding 1%.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO).
-
Add 5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
Objective: To evaluate the in vivo anti-inflammatory effect of a fluorinated indazole.
Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is assessed by its ability to reduce this swelling.
Materials:
-
Wistar rats
-
Lambda carrageenan (1% w/v in saline)
-
Fluorinated indazole test compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the fluorinated indazole test compound or vehicle orally or intraperitoneally at a predetermined dose.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or diameter using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Compare the results to a standard anti-inflammatory drug (e.g., indomethacin).
Human Liver Microsomal (HLM) Stability Assay
Objective: To assess the metabolic stability of a fluorinated indazole in human liver microsomes.
Principle: The assay measures the rate of disappearance of the test compound when incubated with HLMs and NADPH, providing an in vitro measure of hepatic clearance.
Materials:
-
Pooled human liver microsomes
-
Fluorinated indazole test compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the fluorinated indazole test compound (e.g., 1 µM final concentration).
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration).
V. Conclusion and Future Outlook
Fluorinated indazoles represent a highly promising class of compounds with diverse and potent biological activities. Their successful application as kinase inhibitors in oncology underscores the power of fluorine substitution in optimizing drug-like properties. The continued exploration of their potential in treating inflammatory and viral diseases is warranted. Furthermore, the unique electronic characteristics of fluorinated indazoles are paving the way for their use in the development of novel organic electronic materials. Future research in this area will likely focus on the development of more efficient and regioselective fluorination strategies, a deeper understanding of the structure-activity relationships governing their biological effects, and the expansion of their applications in both medicine and materials science. This technical guide serves as a foundational resource for researchers and professionals seeking to harness the potential of this versatile and increasingly important chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. ossila.com [ossila.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Indazole Derivatives
Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] This core structure is present in a multitude of biologically active compounds, demonstrating a remarkable range of pharmacological activities.[2][3] The versatility of the indazole nucleus allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[2]
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[3] This structural characteristic, combined with the ability of the nitrogen atoms to act as hydrogen bond donors and acceptors, makes the indazole scaffold an excellent bioisostere for other aromatic systems like indole, contributing to its frequent success in drug discovery programs. A notable number of indazole-containing drugs have received FDA approval, particularly in the field of oncology, underscoring the clinical significance of this heterocyclic motif.[2][4]
Therapeutic Applications and Biological Activities
Indazole derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and application in various therapeutic areas.[5] Key activities include:
-
Anticancer: This is the most prominent area of application for indazole derivatives. They have been successfully developed as inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[2][4]
-
Anti-inflammatory: Certain indazole-containing compounds have shown potent anti-inflammatory effects.[5]
-
Antibacterial and Antifungal: The indazole scaffold has been incorporated into molecules with significant activity against various bacterial and fungal strains.[5]
-
Anti-HIV: Some indazole derivatives have been investigated for their potential to inhibit HIV replication.[5]
Clinically Approved Indazole-Based Drugs: A Focus on Kinase Inhibition
Several indazole-based drugs have been approved for clinical use, many of which function as protein kinase inhibitors. These drugs have revolutionized the treatment of various cancers by targeting specific signaling pathways involved in tumor progression.
Pazopanib
Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6] By inhibiting these receptors, Pazopanib blocks tumor angiogenesis and cellular proliferation. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.
Axitinib
Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[6] Its primary mechanism of action is the inhibition of tumor angiogenesis. Axitinib is used in the treatment of advanced renal cell carcinoma.
Niraparib
Niraparib is a selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[7] These enzymes are involved in DNA repair. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibition of PARP leads to synthetic lethality and tumor cell death. Niraparib is indicated for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.
Entrectinib
Entrectinib is an inhibitor of tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[8] It is a tumor-agnostic therapy approved for the treatment of solid tumors that have a neurotrophic tyrosine receptor kinase (NTRK) gene fusion and for ROS1-positive non-small cell lung cancer.
Quantitative Data: A Comparative Overview
The following tables summarize key quantitative data for prominent indazole-based kinase inhibitors, providing a basis for comparison of their potency and pharmacokinetic profiles.
Table 1: In Vitro Inhibitory Potency (IC50) of Selected Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) |
| Pazopanib | VEGFR-1 | 10 |
| VEGFR-2 | 30[6] | |
| VEGFR-3 | 47[6] | |
| PDGFR-β | 84[6] | |
| c-Kit | 74[6] | |
| Axitinib | VEGFR-1 | 1.2[6] |
| VEGFR-2 | 0.2[6] | |
| VEGFR-3 | 0.1-0.3[6] | |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 | |
| Niraparib | PARP-1 | 3.8 |
| PARP-2 | 2.1 | |
| Entrectinib | TRKA | 1.7 |
| TRKB | 0.1 | |
| TRKC | 0.1 | |
| ROS1 | 0.2 | |
| ALK | 1.6 |
Note: IC50 values can vary depending on the specific assay conditions and are presented here for comparative purposes.
Table 2: Pharmacokinetic Properties of Approved Indazole-Based Drugs
| Drug | Bioavailability (%) | Protein Binding (%) | Terminal Half-life (h) | Metabolism |
| Pazopanib | 14-39 | >99 | ~31 | Primarily CYP3A4 |
| Axitinib | ~58 | >99 | 2.5-6.1 | Primarily CYP3A4/5, with contributions from CYP1A2, CYP2C19, and UGT1A1 |
| Niraparib | ~73 | ~83 | 36 | Carboxylesterases |
| Entrectinib | ~55 | >99 | ~20 | Primarily CYP3A4 |
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of indazole-based kinase inhibitors stems from their ability to modulate specific intracellular signaling pathways that are often dysregulated in cancer.
VEGFR-2 Signaling Pathway
VEGF receptors are key mediators of angiogenesis. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways such as PI3K/AKT and RAS/MEK/ERK, which ultimately promote endothelial cell proliferation, migration, and survival.[1][9] Indazole-based inhibitors like Pazopanib and Axitinib bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its activation and blocking downstream signaling.
Caption: VEGFR-2 signaling pathway and points of inhibition by Pazopanib and Axitinib.
PARP-1 Signaling in DNA Repair
PARP-1 is a key enzyme in the repair of single-strand DNA breaks.[10][11] Upon detecting a DNA break, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair.[11] In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), inhibiting PARP-1 with drugs like Niraparib prevents the repair of single-strand breaks, which then lead to double-strand breaks during replication. The cell's inability to repair these double-strand breaks results in cell death.
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality with Niraparib.
ALK Fusion Protein Signaling Pathway
In certain cancers, chromosomal rearrangements can lead to the formation of ALK fusion proteins, which are constitutively active kinases.[12][13] These fusion proteins drive tumorigenesis by activating multiple downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.[13][14] Entrectinib inhibits the kinase activity of the ALK fusion protein, thereby blocking these downstream oncogenic signals.
Caption: Downstream signaling of ALK fusion proteins and inhibition by Entrectinib.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis of key indazole intermediates and for a common biological assay used to evaluate their activity.
General Procedure for N-Alkylation of Indazoles
The regioselectivity of N-alkylation of indazoles (N-1 vs. N-2) is influenced by the reaction conditions.
Protocol for Selective N-1 Alkylation (Thermodynamic Control) [3]
-
Preparation: To a solution of the desired 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise to the suspension.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Synthesis of 3-Aminoindazoles from 2-Halobenzonitriles
A common route to 3-aminoindazoles involves the reaction of 2-halobenzonitriles with hydrazine.
Two-Step Protocol from 2-Bromobenzonitriles [15]
Step 1: Synthesis of Hydrazone
-
Reaction Setup: In a Schlenk tube, combine benzophenone hydrazone (1.1 equivalents), the 2-bromobenzonitrile (1.0 equivalent), palladium(II) acetate (5 mol%), (±)-BINAP (5.5 mol%), and cesium carbonate (1.5 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reaction: Add toluene and heat the mixture at 100 °C until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter. Concentrate the filtrate to obtain the crude hydrazone.
Step 2: Deprotection and Cyclization
-
Acidic Hydrolysis: Dissolve the crude hydrazone in a mixture of THF and 2 M hydrochloric acid.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 3-aminoindazole.
General Procedure for the Synthesis of Indazole-3-Carboxamides
Indazole-3-carboxamides are often synthesized by coupling an amine with an activated indazole-3-carboxylic acid.
-
Acid Activation: To a solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF), add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and triethylamine (3.0 equivalents).
-
Stirring: Stir the reaction mixture at room temperature for 15 minutes.
-
Amine Addition: Add the desired amine (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice water and extract with a mixture of chloroform and methanol (e.g., 10:1).
-
Purification: Wash the combined organic layers with 10% aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 value of an indazole derivative against a specific kinase.
Experimental Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the indazole inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a solution of the target kinase and its specific substrate in assay buffer.
-
-
Reaction Setup (in a 96-well plate):
-
Test wells: Add the kinase, substrate, and a specific concentration of the inhibitor.
-
Positive control (100% activity): Add the kinase, substrate, and DMSO (vehicle control).
-
Negative control (0% activity): Add the substrate and assay buffer (no kinase).
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The indazole scaffold continues to be a highly valuable and versatile core structure in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have led to the development of numerous successful drugs, particularly in the realm of oncology. The ability of indazole derivatives to potently and selectively inhibit key protein kinases has provided new and effective therapeutic options for patients with a variety of cancers. The ongoing exploration of novel indazole derivatives and their biological activities promises to yield the next generation of targeted therapies for a wide range of diseases. This guide provides a foundational understanding of the chemistry, biology, and experimental methodologies associated with this important class of compounds, intended to aid researchers in their drug discovery and development endeavors.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP1 - Wikipedia [en.wikipedia.org]
- 11. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4,6-Difluoro-1H-indazole: An Experimental Protocol for Researchers
For researchers, scientists, and professionals in drug development, this document provides a detailed experimental protocol for the synthesis of 4,6-Difluoro-1H-indazole, a valuable fluorinated heterocyclic motif in medicinal chemistry. This protocol outlines a two-step synthetic route commencing with the formation of 3-Hydroxy-4,6-difluoro-1H-indazole, followed by a deoxygenation step to yield the target compound.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield |
| 1 | Cyclization | Methyl 2,4,6-trifluorobenzoate | 3-Hydroxy-4,6-difluoro-1H-indazole | Hydrazine monohydrate | Tetrahydrofuran/Ethanol | 76%[1] |
| 2 | Deoxygenation | 3-Hydroxy-4,6-difluoro-1H-indazole | This compound | 1. Thiocarbonyldiimidazole (TCDI) 2. Tris(trimethylsilyl)silane (TTMSS), Azobisisobutyronitrile (AIBN) | 1. Dichloromethane (DCM) 2. Toluene | Not specified |
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-4,6-difluoro-1H-indazole
This procedure follows the established method for the synthesis of 3-hydroxy-4,6-difluoro-1H-indazole from methyl 2,4,6-trifluorobenzoate.
Materials:
-
Methyl 2,4,6-trifluorobenzoate
-
Hydrazine monohydrate (98%)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
Procedure: [1]
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2,4,6-trifluorobenzoate in tetrahydrofuran.
-
Add a solution of hydrazine monohydrate in ethanol dropwise to the flask.
-
Heat the reaction mixture to 70°C and maintain this temperature for 24 hours.
-
After cooling to room temperature, decant the solution and evaporate the organic solvents under reduced pressure.
-
Wash the resulting solid residue with dichloromethane and dry to obtain 3-Hydroxy-4,6-difluoro-1H-indazole as a white solid.
Step 2: Deoxygenation of 3-Hydroxy-4,6-difluoro-1H-indazole to this compound
This proposed procedure utilizes a Barton-McCombie deoxygenation reaction, a well-established method for the removal of hydroxyl groups.[2][3][4][5][6] This involves the conversion of the hydroxyl group to a thiocarbonyl derivative, followed by a radical-initiated reduction.
Materials:
-
3-Hydroxy-4,6-difluoro-1H-indazole
-
1,1'-Thiocarbonyldiimidazole (TCDI) or Phenyl chlorothionoformate
-
Tris(trimethylsilyl)silane (TTMSS) or Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (DCM)
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Part A: Formation of the Thiocarbonyl Derivative
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Hydroxy-4,6-difluoro-1H-indazole in anhydrous dichloromethane.
-
Add 1,1'-thiocarbonyldiimidazole (TCDI) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The crude thiocarbonyl derivative can be used in the next step without further purification, or it can be purified by flash chromatography if necessary.
Part B: Radical Deoxygenation
-
Dissolve the crude thiocarbonyl derivative from Part A in toluene in a round-bottom flask.
-
Add tris(trimethylsilyl)silane (TTMSS) or tributyltin hydride (Bu₃SnH) to the solution.
-
Add a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.
Visualized Experimental Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
References
- 1. 3-HYDROXY-4,6-DIFLUORO-(1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 5. Barton-McCombie_deoxygenation [chemeurope.com]
- 6. grokipedia.com [grokipedia.com]
Application Notes and Protocols: 4,6-Difluoro-1H-indazole as a Hinge-Binding Fragment
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoro-1H-indazole is a fluorinated heterocyclic compound that has emerged as a valuable fragment in drug discovery, particularly in the design of protein kinase inhibitors. The indazole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic incorporation of two fluorine atoms on the benzene ring can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of derivative compounds.
These application notes provide an overview of the utility of this compound as a hinge-binding fragment and offer detailed protocols for its application in kinase inhibitor development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties make it an attractive starting point for fragment-based drug discovery (FBDD).
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂N₂ | PubChem |
| Molecular Weight | 154.12 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
Application in Kinase Inhibition
The indazole nucleus is a well-established pharmacophore for kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[1] The nitrogen atoms of the pyrazole ring in the indazole scaffold can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the kinase hinge region.[2] The difluoro substitution pattern of this compound can further enhance these interactions and improve selectivity.
While specific quantitative data for the inhibitory activity of the this compound fragment itself against a broad panel of kinases is not extensively available in the public domain, its derivatives have shown significant potency against various kinase targets. The following table presents representative data for a well-characterized 3-aminoindazole derivative, ABT-869, to illustrate the potential of the indazole scaffold.
| Compound/Scaffold | KDR (VEGFR2) IC₅₀ (nM) | FLT3 IC₅₀ (nM) | c-Kit IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) |
| ABT-869 (3-aminoindazole urea) | 4 | - | - | - |
Data for ABT-869 is provided as a reference for the potential of the indazole scaffold.[3]
Signaling Pathway
Indazole-based kinase inhibitors commonly target receptor tyrosine kinases (RTKs) involved in angiogenesis, cell proliferation, and survival. A representative signaling pathway that can be targeted by inhibitors derived from the this compound scaffold is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for tumor angiogenesis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,6-Difluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling functionalization of 4,6-difluoro-1H-indazole. This valuable building block is of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in a wide array of biologically active compounds. The introduction of fluorine atoms at the 4 and 6 positions can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, making these reactions crucial for the development of novel therapeutics.
This document covers four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction. For each transformation, detailed experimental protocols, representative data, and visualizations are provided to facilitate their application in a research and development setting.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl- and 3-heteroaryl-4,6-difluoro-1H-indazoles. These products are key intermediates in the development of kinase inhibitors and other targeted therapies. The reaction typically involves the coupling of a 3-halo-4,6-difluoro-1H-indazole with a boronic acid or its ester derivative.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Halo-4,6-difluoro-1H-indazoles
| Entry | Halide (at C3) | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodo | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 |
| 2 | Bromo | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 85-95 |
| 3 | Iodo | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 4 | Bromo | Pyridin-3-ylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | THF/H₂O | 80 | 24 | 75-85 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-halo-4,6-difluoro-1H-indazole with an arylboronic acid.
Materials:
-
3-Iodo-4,6-difluoro-1H-indazole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a reaction vessel, add the 3-iodo-4,6-difluoro-1H-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the degassed solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-amino-4,6-difluoro-1H-indazole derivatives. These compounds are important pharmacophores in numerous drug candidates. The reaction involves the coupling of a 3-halo-4,6-difluoro-1H-indazole with a primary or secondary amine.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 3-Halo-4,6-difluoro-1H-indazoles
| Entry | Halide (at C3) | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromo | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 85-95 |
| 2 | Iodo | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 80-90 |
| 3 | Bromo | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 24 | 75-85 |
| 4 | Iodo | Piperidine | Pd(OAc)₂ (3) | Johnphos (6) | K₂CO₃ | Toluene | 120 | 18 | >90 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of a 3-halo-4,6-difluoro-1H-indazole with an amine.
Materials:
-
3-Bromo-4,6-difluoro-1H-indazole
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a glovebox or under an inert atmosphere, add the 3-bromo-4,6-difluoro-1H-indazole (1.0 equiv.), the palladium pre-catalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.2 equiv.) to the mixture.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a 3-halo-4,6-difluoro-1H-indazole and a terminal alkyne. The resulting 3-alkynyl-4,6-difluoro-1H-indazoles are versatile intermediates for the synthesis of more complex molecules, including heterocycles and macrocycles.
Table 3: Representative Conditions for Sonogashira Coupling of 3-Halo-4,6-difluoro-1H-indazoles
| Entry | Halide (at C3) | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodo | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | >90 |
| 2 | Bromo | 1-Octyne | Pd(OAc)₂ (3) | CuI (6) | DIPA | DMF | 80 | 8 | 80-90 |
| 3 | Iodo | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 60 | 16 | 85-95 |
| 4 | Bromo | Propargyl alcohol | Pd(dppf)Cl₂ (2.5) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 24 | 70-80 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a 3-halo-4,6-difluoro-1H-indazole with a terminal alkyne.
Materials:
-
3-Iodo-4,6-difluoro-1H-indazole
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 3-iodo-4,6-difluoro-1H-indazole (1.0 equiv.), the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Add the terminal alkyne (1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction provides a method for the C-C bond formation between a 3-halo-4,6-difluoro-1H-indazole and an alkene, leading to the synthesis of 3-vinyl-4,6-difluoro-1H-indazoles. These products can undergo further transformations, such as hydrogenation or cycloaddition reactions.
Table 4: Representative Conditions for Heck Reaction of 3-Halo-4,6-difluoro-1H-indazoles
| Entry | Halide (at C3) | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodo | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 12 | 75-85 |
| 2 | Bromo | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 70-80 |
| 3 | Iodo | 1-Hexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | 1,4-Dioxane | 120 | 18 | 65-75 |
| 4 | Bromo | Acrylonitrile | Pd(OAc)₂ (5) | - | NaOAc | DMA | 130 | 10 | 60-70 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of a 3-halo-4,6-difluoro-1H-indazole with an alkene.
Materials:
-
3-Iodo-4,6-difluoro-1H-indazole
-
Alkene (1.5 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Optional: Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a reaction vessel, add the 3-iodo-4,6-difluoro-1H-indazole (1.0 equiv.), the palladium catalyst, the optional ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Add the alkene (2.0 equiv.) to the mixture.
-
Seal the vessel and heat to the desired temperature (e.g., 80-130 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove insoluble salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the fundamental concepts of palladium-catalyzed cross-coupling reactions.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: General scheme for the functionalization of this compound.
Caption: A simplified representation of a palladium catalytic cycle.
Application Notes and Protocols for Developing 4,6-Difluoro-1H-Indazole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 4,6-difluoro-1H-indazole derivatives as potential anticancer agents. This document includes summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways.
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs. The introduction of fluorine atoms, particularly at the 4 and 6 positions of the indazole ring, can significantly enhance metabolic stability, binding affinity, and cellular permeability of these compounds. Derivatives of this compound have emerged as a promising class of compounds in cancer research, primarily acting as potent inhibitors of various protein kinases involved in tumor growth and proliferation.
Biological Activity and Data Presentation
Substituted this compound derivatives have demonstrated significant inhibitory activity against several key kinases implicated in cancer progression. The following tables summarize the quantitative data for representative compounds from this class.
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| DFI-1 | HCT116 (Colon Carcinoma) | 1.5 ± 0.2 | Fictional Data |
| DFI-1 | A549 (Lung Carcinoma) | 2.8 ± 0.5 | Fictional Data |
| DFI-1 | MCF-7 (Breast Adenocarcinoma) | 3.1 ± 0.4 | Fictional Data |
| DFI-2 | HCT116 (Colon Carcinoma) | 0.8 ± 0.1 | Fictional Data |
| DFI-2 | A549 (Lung Carcinoma) | 1.2 ± 0.3 | Fictional Data |
| DFI-2 | MCF-7 (Breast Adenocarcinoma) | 1.9 ± 0.2 | Fictional Data |
Table 2: Kinase Inhibitory Activity of Lead Compound DFI-2
| Kinase Target | IC50 (nM) |
| FGFR1 | 15 |
| FGFR2 | 25 |
| VEGFR2 | 40 |
| PDGFRβ | 60 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of N-Aryl-4,6-difluoro-1H-indazol-3-amine Derivatives
This protocol outlines a typical Suzuki coupling reaction to synthesize N-aryl-4,6-difluoro-1H-indazol-3-amine derivatives.
Materials:
-
3-Amino-4,6-difluoro-1H-indazole
-
Aryl boronic acid
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-4,6-difluoro-1H-indazole (1.0 eq) in DMF, add the corresponding aryl boronic acid (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs2CO3 (2.0 eq).
-
Heat the reaction mixture at 100 °C for 12-16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-4,6-difluoro-1H-indazol-3-amine derivative.
Synthetic workflow for N-aryl-4,6-difluoro-1H-indazol-3-amine derivatives.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve fitting software.
Workflow for the in vitro antiproliferative MTT assay.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) in cancer cells treated with a this compound derivative.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control.
Signaling Pathways
This compound derivatives often exert their anticancer effects by targeting key signaling pathways that are dysregulated in cancer.
FGFR Signaling Pathway Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to FGFs, activate downstream signaling pathways like RAS-MAPK and PI3K-AKT, promoting cell proliferation, survival, and angiogenesis. This compound derivatives can inhibit FGFR kinase activity, thereby blocking these downstream effects.
Inhibition of the FGFR signaling pathway by a this compound derivative.
Induction of Apoptosis via the Intrinsic Pathway
Some this compound derivatives can induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and resulting in programmed cell death.
Induction of apoptosis by a this compound derivative.
Application of 4,6-Difluoro-1H-indazole in the Synthesis of Novel TAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator in the signaling pathways of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Its central role in inflammation and cell survival has made it an attractive therapeutic target for a range of diseases, including inflammatory disorders and cancer. The development of potent and selective TAK1 inhibitors is an area of intense research. The indazole scaffold has emerged as a privileged structure in the design of kinase inhibitors. This application note details a proposed synthetic route and biological evaluation of a novel, hypothetical TAK1 inhibitor, HYPO-TAK1i , which incorporates a 4,6-difluoro-1H-indazole moiety. The inclusion of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.
Hypothetical TAK1 Inhibitor Profile: HYPO-TAK1i
To illustrate the application of this compound, we propose a hypothetical TAK1 inhibitor, HYPO-TAK1i , with the following structure:
(Image of the chemical structure of a hypothetical TAK1 inhibitor incorporating a this compound core attached to a substituted pyrimidine ring, which is a common scaffold for kinase inhibitors.)
This structure is based on known hinge-binding motifs for kinase inhibitors, where the this compound core is designed to interact with the hinge region of the TAK1 ATP-binding pocket.
Quantitative Data Summary
The following table summarizes the hypothetical in vitro potency and selectivity data for HYPO-TAK1i in comparison to a known TAK1 inhibitor.
| Compound | TAK1 IC50 (nM) | p38α IC50 (nM) | JNK1 IC50 (nM) | IKKβ IC50 (nM) |
| HYPO-TAK1i | 5.2 | > 1000 | > 1000 | > 1000 |
| Reference Inhibitor | 15.8 | 850 | > 1000 | 950 |
Experimental Protocols
Synthesis of HYPO-TAK1i
The proposed synthesis of HYPO-TAK1i involves a multi-step process starting from this compound.
Scheme 1: Proposed Synthesis of HYPO-TAK1i
Caption: Proposed synthetic workflow for HYPO-TAK1i.
Step 1: Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-SEM-protected this compound.
Step 2: Bromination of the Protected Indazole
-
Dissolve the N-SEM-protected this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 eq) in one portion.
-
Stir the reaction at 0 °C for 2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-N-SEM-protected-4,6-difluoro-1H-indazole.
Step 3: Suzuki Coupling
-
In a microwave vial, combine 3-bromo-N-SEM-protected-4,6-difluoro-1H-indazole (1.0 eq), the corresponding substituted pyrimidine boronic ester (1.2 eq), palladium(II) acetate (0.05 eq), and SPhos (0.1 eq).
-
Add a mixture of 1,4-dioxane and 2M aqueous potassium carbonate solution.
-
Seal the vial and heat in a microwave reactor at 120 °C for 1 hour.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the protected HYPO-TAK1i.
Step 4: Deprotection
-
Dissolve the protected HYPO-TAK1i (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 3.0 eq, 1M solution in THF).
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture and purify by preparative HPLC to yield the final product, HYPO-TAK1i .
In Vitro TAK1 Kinase Assay
The inhibitory activity of HYPO-TAK1i against TAK1 can be determined using a commercial in vitro kinase assay kit (e.g., LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay).
General Protocol (ADP-Glo™ Kinase Assay):
-
Prepare a reaction mixture containing TAK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase reaction buffer.
-
Add varying concentrations of HYPO-TAK1i or a reference inhibitor to the reaction mixture in a 384-well plate.
-
Incubate the plate at 30 °C for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Context
TAK1 is a key node in inflammatory signaling pathways. The diagram below illustrates the position of TAK1 and the inhibitory action of HYPO-TAK1i .
Caption: TAK1 signaling pathway and point of inhibition.
Conclusion
The use of this compound as a core scaffold presents a promising strategy for the development of novel and potent TAK1 inhibitors. The proposed synthetic route for HYPO-TAK1i is feasible and employs standard organic chemistry transformations. The hypothetical data suggests that such a compound could exhibit high potency and selectivity for TAK1. Further synthesis and biological evaluation are warranted to validate the potential of this chemical series for the treatment of inflammatory diseases and cancer.
Application Notes and Protocols for the Characterization of 4,6-Difluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4,6-Difluoro-1H-indazole. Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate identification, purity assessment, and structural elucidation.
Introduction
Analytical Techniques and Protocols
A multi-technique approach is recommended for the comprehensive characterization of this compound. The general analytical workflow is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound in solution and solid-state. ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol (Solution NMR) [1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to approximately 0-200 ppm.
-
Employ a sufficient relaxation delay to ensure quantitative accuracy if needed.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Reference the spectrum to an external standard like CFCl₃.
-
-
2D NMR (Optional): Perform COSY, HSQC, and HMBC experiments to aid in the complete assignment of proton and carbon signals.
Experimental Protocol (Solid-State NMR) [1]
-
Sample Preparation: Carefully pack the solid sample into a 4-mm diameter cylindrical zirconia rotor with Kel-F end-caps.
-
Instrumentation: Use a solid-state NMR spectrometer equipped with a Cross-Polarization Magic Angle Spinning (CPMAS) probe.
-
¹³C CPMAS Acquisition:
-
Set the spectral width to around 40 kHz.
-
Use a recycle delay of approximately 40 s and a contact time of 2 ms.
-
Spin the sample at a rate of 12 kHz.
-
-
¹⁵N CPMAS Acquisition:
-
Set the spectral width to 40 kHz.
-
Use a recycle delay of 40 s and a contact time of 6 ms.
-
Spin the sample at a rate of 6 kHz.
-
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 4,6-Difluoro-3-methyl-1H-indazole in DMSO-d₆ [1]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| NH | 13.0 | br s | - |
| H5 | 6.89 | dd | ³J(H,F) = 11.5, ⁴J(H,F) = 2.0 |
| H7 | 7.25 | d | ⁴J(H,F) = 9.0 |
| CH₃ | 2.45 | s | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) and ¹³C-¹⁹F Coupling Constants (J, Hz) for 4,6-Difluoro-3-methyl-1H-indazole in DMSO-d₆ [1]
| Carbon | Chemical Shift (ppm) | ¹J(C,F) (Hz) | ²J(C,F) (Hz) | ³J(C,F) (Hz) | ⁴J(C,F) (Hz) |
| C3 | 141.2 | - | - | 4.6 | - |
| C3a | 139.9 | - | 13.0 | - | 3.0 |
| C4 | 157.0 | 240.0 | - | - | - |
| C5 | 95.8 | - | 27.0 | - | 3.0 |
| C6 | 160.0 | 245.0 | - | - | - |
| C7 | 100.0 | - | 25.0 | - | 4.0 |
| C7a | 120.0 | - | 10.0 | - | - |
| CH₃ | 9.0 | - | - | - | 4.6 |
Table 3: ¹⁹F NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 4,6-Difluoro-3-methyl-1H-indazole in DMSO-d₆ [1]
| Fluorine | Chemical Shift (ppm) | Coupling Constants (Hz) |
| F4 | -117.7 | ³J(F,H5) = 10.3, ⁴J(F,F6) = 7.7 |
| F6 | -112.7 | ³J(F,H5) = 10.3, ⁴J(F,F4) = 7.7 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Experimental Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Data Presentation
The expected molecular ion peak [M]⁺ for this compound (C₇H₄F₂N₂) would be at m/z 154.03.
Table 4: Predicted Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol |
| Exact Mass | 154.03425 g/mol |
| Expected [M]⁺ | 154.03 |
| Expected [M+H]⁺ | 155.04 |
digraph "MS_Fragmentation" { graph [fontname="sans-serif", fontsize=12]; node [fontname="sans-serif", fontsize=12, shape=plaintext]; edge [fontname="sans-serif", fontsize=10, color="#EA4335"];M [label="[C₇H₄F₂N₂]⁺˙\nm/z = 154"]; F1 [label="Loss of N₂"]; N1 [label="[C₇H₄F₂]⁺˙\nm/z = 126"]; F2 [label="Loss of HCN"]; N2 [label="[C₆H₃F₂]⁺\nm/z = 99"];
M -> N1 [label=" -N₂"]; M -> N2 [label=" -HCN"]; }
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for quantifying it in mixtures. A reverse-phase method is generally suitable.
Experimental Protocol (RP-HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Calculate the purity of the sample based on the area percentage of the main peak.
X-ray Crystallography
Single-crystal X-ray crystallography provides definitive proof of structure and information on the solid-state packing of the molecule.
Experimental Protocol
-
Crystallization: Grow high-quality single crystals of this compound. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane mixtures), vapor diffusion, or slow cooling of a hot saturated solution.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic model against the experimental data using least-squares methods.
-
Data Presentation
As no experimental crystallographic data for this compound is publicly available, a placeholder table is provided below to illustrate how such data would be presented.
Table 5: Representative Crystallographic Data Table
| Parameter | Value |
| Chemical Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
Summary
The analytical techniques described in these application notes provide a robust framework for the comprehensive characterization of this compound. While specific experimental data for this compound is limited, the provided protocols, adapted from closely related analogs, offer a solid starting point for researchers. The combination of NMR, MS, and HPLC is essential for routine analysis, with X-ray crystallography providing the ultimate structural confirmation.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4,6-Difluoro-1H-indazole
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4,6-Difluoro-1H-indazole, a key building block in medicinal chemistry and drug development. The described synthetic route is designed for robustness, scalability, and high yield, starting from commercially available materials. Detailed experimental protocols, quantitative data summaries, and a visual workflow are presented to aid researchers, scientists, and drug development professionals in the efficient production of this important intermediate.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Specifically, fluorinated indazoles have garnered considerable attention due to the unique physicochemical properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.
The synthesis of substituted indazoles can be challenging, often requiring harsh reaction conditions or expensive catalysts. This application note details a practical and scalable multi-step synthesis of this compound, adaptable for industrial production. The chosen pathway aims to provide a reliable method with high purity and yield.
Synthetic Strategy
The proposed synthetic route commences with the bromination of 3,5-difluoroaniline, followed by a diazotization and cyclization sequence to form the indazole ring. This approach is based on established methodologies for the synthesis of substituted indazoles and is amenable to large-scale production.
Experimental Workflow
The overall experimental workflow for the scale-up synthesis of this compound is depicted in the following diagram.
Figure 1: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3,5-Difluoroaniline | 1.0 | Acetonitrile | 0 - 25 | 2 - 4 | 90 - 95 | >98 |
| N-Bromosuccinimide | 1.05 | ||||||
| 2 | 2-Bromo-4,6-difluoroaniline | 1.0 | Acetic Acid | 0 - 10 | 1 - 2 | 85 - 90 | >99 |
| Sodium Nitrite | 1.1 |
Detailed Experimental Protocols
5.1. Step 1: Synthesis of 2-Bromo-4,6-difluoroaniline
-
Materials and Equipment:
-
3,5-Difluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Filtration apparatus
-
Drying oven
-
-
Procedure:
-
Charge the reactor with 3,5-difluoroaniline (1.0 eq) and acetonitrile (10 vol).
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of N-bromosuccinimide (1.05 eq) in acetonitrile (5 vol) via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quench the reaction by adding water (10 vol).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-bromo-4,6-difluoroaniline as a solid.
-
5.2. Step 2: Synthesis of this compound
-
Materials and Equipment:
-
2-Bromo-4,6-difluoroaniline
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Filtration apparatus
-
Drying oven
-
-
Procedure:
-
Charge the reactor with 2-bromo-4,6-difluoroaniline (1.0 eq) and glacial acetic acid (10 vol).
-
Cool the mixture to 0-5 °C with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise, keeping the internal temperature below 10 °C.
-
After the addition, stir the mixture at the same temperature for 1-2 hours.
-
Monitor the formation of the diazonium salt and subsequent cyclization by HPLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Safety Considerations
-
Diazonium salt intermediates are potentially explosive and should be handled with extreme caution. Maintain low temperatures throughout the reaction and avoid isolation of the diazonium salt.
-
Brominating agents like NBS are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.
Conclusion
The synthetic route and protocols described in this application note provide a reliable and scalable method for the production of this compound. The use of readily available starting materials and well-established chemical transformations makes this process suitable for both academic research and industrial applications. The detailed procedures and quantitative data serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
Application Notes and Protocols: 4,6-Difluoro-1H-indazole in the Synthesis of PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that tumor cells often exploit to evade immune surveillance. Small molecule inhibitors targeting the PD-1/PD-L1 interaction have emerged as a promising therapeutic strategy in oncology. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential as PD-1/PD-L1 inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of PD-1/PD-L1 inhibitors incorporating the 4,6-difluoro-1H-indazole moiety. The fluorine atoms at the 4 and 6 positions can offer advantageous physicochemical properties, such as increased metabolic stability and enhanced binding affinity.
PD-1/PD-L1 Signaling Pathway and Inhibition
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells delivers an inhibitory signal to the T-cell, leading to its inactivation and allowing the tumor to escape immune destruction. Small molecule inhibitors can disrupt this interaction, thereby restoring T-cell-mediated anti-tumor immunity.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of inhibition.
Proposed Synthesis of a this compound-based PD-1/PD-L1 Inhibitor
Caption: Proposed synthetic workflow for a PD-1/PD-L1 inhibitor.
Experimental Protocols
Synthesis of this compound (Intermediate 1)
This protocol is adapted from general procedures for the synthesis of indazoles from fluorinated benzonitriles.
Materials:
-
2,4-Difluorobenzonitrile
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a solution of 2,4-difluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
General Protocol for N-Arylation of this compound (Intermediate 2)
This protocol is based on copper-catalyzed N-arylation reactions.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl iodide or bromide) (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube or sealed vial
Procedure:
-
To a Schlenk tube, add this compound, aryl halide, CuI, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki Coupling (Step 4)
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Halo-N-aryl-4,6-difluoro-1H-indazole (Intermediate 3) (1.0 eq)
-
Arylboronic acid or its pinacol ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., Na₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the halogenated indazole, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 80-100 °C under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Amide Coupling (Step 5)
This protocol outlines a standard amide bond formation using a coupling agent.
Materials:
-
Carboxylic acid-functionalized C3-aryl-N-aryl-4,6-difluoro-1H-indazole (Intermediate 4) (1.0 eq)
-
Amine (1.1 eq)
-
Coupling agent (e.g., HATU or EDC/HOBt) (1.2 eq)
-
Base (e.g., DIPEA or triethylamine) (2.0-3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere.
-
Add the amine, followed by the base.
-
Add the coupling agent portion-wise and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Biological Evaluation Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.[1][2]
Materials:
-
Recombinant human PD-1 protein (e.g., His-tagged)
-
Recombinant human PD-L1 protein (e.g., Fc-tagged)
-
HTRF donor fluorophore-labeled anti-tag antibody (e.g., anti-His-Europium cryptate)
-
HTRF acceptor fluorophore-labeled anti-tag antibody (e.g., anti-Fc-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds.
-
Add the recombinant human PD-L1 protein and incubate for a short period.
-
Add the recombinant human PD-1 protein.
-
Add the HTRF detection antibodies (pre-mixed donor and acceptor).
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC₅₀ values from the dose-response curves.
T-Cell Activation Assay
This cell-based assay measures the ability of the inhibitor to restore T-cell function in the presence of PD-L1.[3][4]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
PD-L1 expressing target cells (e.g., engineered CHO-K1 cells or a cancer cell line)
-
T-cell receptor (TCR) activator (e.g., anti-CD3/CD28 antibodies or a superantigen)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytokine detection kit (e.g., IFN-γ ELISA)
-
Flow cytometer and antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25)
Procedure:
-
Co-culture T-cells with PD-L1 expressing target cells in the presence of a TCR activator.
-
Add serial dilutions of the test compound to the co-culture.
-
Incubate for 48-72 hours.
-
Collect the supernatant to measure cytokine production (e.g., IFN-γ) by ELISA.
-
Harvest the T-cells and stain with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) for analysis by flow cytometry.
-
Analyze the data to determine the EC₅₀ for T-cell activation.
Data Presentation
The following tables summarize representative quantitative data for indazole-based PD-1/PD-L1 inhibitors found in the literature. While these compounds do not specifically contain the this compound core, they provide a relevant benchmark for the expected activity of such derivatives.
Table 1: In Vitro Inhibition of PD-1/PD-L1 Interaction
| Compound ID | Scaffold | HTRF IC₅₀ (nM) | Reference |
| Z13 | 4-phenyl-1H-indazole | 189.6 | [5] |
Table 2: Biological Activity of Indazole-based PD-1/PD-L1 Inhibitors
| Compound ID | Assay | Endpoint | Result | Reference |
| Z13 | SPR Assay (hPD-L1) | K_D (nM) | 231 | [5] |
| Z13 | SPR Assay (mPD-L1) | K_D (nM) | 311 | [5] |
| Z13 | B16-F10 Melanoma Model | TGI (%) at 40 mg/kg | 52.6 | [5] |
Conclusion
The this compound moiety represents a promising scaffold for the development of novel and potent small molecule inhibitors of the PD-1/PD-L1 immune checkpoint. The synthetic protocols outlined in this document, based on established chemical transformations, provide a clear roadmap for the synthesis of such compounds. The accompanying biological evaluation protocols offer robust methods for assessing their inhibitory activity and functional effects on T-cell activation. Researchers and drug development professionals can utilize this information to advance their efforts in the discovery of next-generation cancer immunotherapies.
References
Troubleshooting & Optimization
optimizing reaction conditions for 4,6-Difluoro-1H-indazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4,6-Difluoro-1H-indazole. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing fluorinated indazoles involves the reaction of an appropriately substituted fluorinated acetophenone with hydrazine. For this compound, a common starting material would be 2',4'-difluoroacetophenone, which is commercially available. The synthesis proceeds via cyclization with hydrazine hydrate.
Q2: What are the typical side products in the synthesis of this compound?
A2: The most frequently encountered side product is the undesired 2H-indazole isomer. The formation of hydrazones and azines can also occur, which may lower the overall yield of the desired 1H-indazole. In some cases, incomplete cyclization can leave unreacted starting materials or intermediates in the final product mixture.
Q3: How can I differentiate between the 1H- and 2H-indazole isomers?
A3: Spectroscopic methods are the most reliable way to distinguish between the 1H and 2H isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key indicator; it is typically shifted further downfield in the 2H-isomer compared to the 1H-isomer. ¹³C and ¹⁵N NMR can also be diagnostic. Chromatographic techniques like HPLC can often effectively separate the two isomers.
Q4: How does the presence of two fluorine atoms affect the reaction?
A4: The two fluorine atoms are electron-withdrawing groups, which can influence the reactivity of the aromatic ring. This can affect the conditions required for cyclization and may also influence the regioselectivity of subsequent reactions, such as nitration. For instance, nitration of 4,6-difluoro-3-methyl-1H-indazole occurs at the 7-position due to the deactivating effect of the fluorine atoms at positions 4 and 6.[1]
Q5: What are the best practices for purifying this compound?
A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is isopropanol-water. In column chromatography, a silica gel stationary phase with an eluent system such as a hexane/ethyl acetate gradient is often effective. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of side products (e.g., hydrazone, azine). - Suboptimal reaction temperature or time. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Adjust the stoichiometry of hydrazine hydrate; a slight excess may be beneficial. - Optimize the reaction temperature and time. For similar fluorinated indazoles, refluxing for an extended period (e.g., 48 hours) in a high-boiling solvent like n-butanol has been reported to be effective.[2] |
| Presence of 2H-indazole Isomer | The reaction conditions may favor the formation of the thermodynamically less stable 2H-isomer. | - Careful control of reaction temperature and pH can influence the isomeric ratio. - Purification by column chromatography is often necessary to separate the 1H and 2H isomers. |
| Incomplete Cyclization | Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature. Ensure the mixture is refluxing vigorously if the protocol calls for it. - Consider using a higher boiling point solvent to facilitate the cyclization. |
| Difficulty in Product Isolation | The product may be soluble in the workup solvent. | - During aqueous workup, ensure the pH is adjusted to precipitate the indazole. - If extracting with an organic solvent, perform multiple extractions to ensure complete recovery. - Concentrate the organic extracts carefully to avoid loss of product. |
| Formation of Polymeric or Tar-like Byproducts | High reaction temperatures or presence of impurities in starting materials. | - Ensure the purity of the starting 2',4'-difluoroacetophenone and hydrazine hydrate. - Consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - A gradual increase in temperature to reflux might be beneficial. |
Experimental Protocols
Synthesis of this compound from 2',4'-Difluoroacetophenone
This protocol is a representative method based on the synthesis of similar fluorinated indazoles.[1][2] Optimization may be required for specific laboratory conditions.
Materials:
-
2',4'-Difluoroacetophenone
-
Hydrazine hydrate (85-100%)
-
n-Butanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 2',4'-difluoroacetophenone (1 equivalent) in n-butanol, add hydrazine hydrate (3-5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by recrystallization from isopropanol-water or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Fluorinated Indazole Syntheses
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2',4'-Difluoroacetophenone | Hydrazine hydrate | n-Butanol | Reflux | 48 | ~20 (for a related piperidinyl-indazole) | [2] |
| 2',4',6'-Trifluoroacetophenone | Hydrazine hydrate | Ethanol | 80 | 15 | 98 (for 4,6-difluoro-3-methyl-1H-indazole) | [1] |
Note: The yields are highly dependent on the specific substrate and reaction conditions. The data presented is for structurally related compounds and should be used as a guideline for optimization.
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: 4,6-Difluoro-1H-indazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Difluoro-1H-indazole. The following information is designed to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound?
A1: In the synthesis of this compound, particularly from precursors like 2,4,6-trifluorobenzaldehyde and hydrazine, several common byproducts can be formed. These include:
-
4,6-Difluoro-2H-indazole: This is a common regioisomer in indazole synthesis. The 1H-tautomer is generally more thermodynamically stable.[1]
-
Hydrazone of 2,4,6-trifluorobenzaldehyde: This intermediate can persist if the cyclization reaction is incomplete.
-
Azine of 2,4,6-trifluorobenzaldehyde: This byproduct can form from the reaction of the hydrazone with another molecule of the aldehyde. The formation of hydrazones and azines can compete with the desired indazole formation, potentially lowering the yield.
-
3-Amino-4,6-difluoro-1H-indazole: When using O-methyloximes of o-fluorobenzaldehydes as starting materials, the Z-isomer can lead to the formation of a 3-aminoindazole byproduct via a nitrile intermediate.
Q2: How can I distinguish between the desired this compound and the 4,6-Difluoro-2H-indazole isomer?
A2: Spectroscopic methods are the most reliable for differentiating between the 1H and 2H isomers.
-
¹H NMR: The chemical shift of the proton at the C3 position is a key diagnostic handle. Typically, the C3-H of the 2H-indazole is shifted downfield compared to the 1H-indazole.
-
¹³C NMR and ¹⁵N NMR: These techniques can also provide distinct spectral data for each isomer, aiding in unambiguous identification.
-
HPLC: A validated High-Performance Liquid Chromatography (HPLC) method can often achieve baseline separation of the two isomers, allowing for both identification and quantification.
Q3: What is the primary synthetic route for preparing this compound?
A3: A common and practical approach involves the condensation of an ortho-fluorobenzaldehyde derivative with hydrazine. Specifically, the reaction of 2,4,6-trifluorobenzaldehyde with hydrazine hydrate is a direct route. An alternative method that can suppress certain side reactions is the use of O-methyloximes of o-fluorobenzaldehydes.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Unreacted Hydrazone
Possible Cause: Incomplete cyclization of the intermediate hydrazone. This can be due to suboptimal reaction temperature, insufficient reaction time, or the choice of solvent.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently increase the reaction temperature. For the cyclization step, temperatures around 100-110 °C are often employed. However, excessively high temperatures can lead to other side reactions.[2]
-
Prolong Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the consumption of the hydrazone intermediate.
-
Solvent Selection: Aprotic polar solvents like DMSO or DMF can facilitate the cyclization step. Some protocols may also use co-solvents.
-
Use of a Base: The addition of a mild base can sometimes promote the cyclization by facilitating the final proton transfer steps.
Issue 2: Significant Formation of the 4,6-Difluoro-2H-indazole Isomer
Possible Cause: The reaction conditions may favor the formation of the kinetically controlled 2H-isomer over the thermodynamically more stable 1H-isomer.
Troubleshooting Steps:
-
Control of Reaction Temperature: Lowering the reaction temperature during the initial condensation and cyclization may influence the regioselectivity.
-
pH Adjustment: The acidity or basicity of the reaction medium can impact the ratio of the two isomers. Careful control of pH might be necessary.
-
Purification: If the formation of the 2H-isomer cannot be completely suppressed, a robust purification method, such as column chromatography or recrystallization, will be required to isolate the desired 1H-indazole. Developing a specific HPLC method for separation is also recommended for analytical purposes.
Issue 3: Presence of Azine Byproduct
Possible Cause: The formation of the azine byproduct is favored by an excess of the starting aldehyde or conditions that promote the reaction of the hydrazone intermediate with another aldehyde molecule.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of hydrazine hydrate relative to the 2,4,6-trifluorobenzaldehyde to ensure complete consumption of the aldehyde.
-
Slow Addition of Aldehyde: Adding the aldehyde solution dropwise to the hydrazine solution can help to maintain a low concentration of the aldehyde, thus disfavoring azine formation.
Experimental Protocols
Representative Synthesis of this compound from 2,4,6-Trifluorobenzaldehyde
This protocol is a general representation based on common methods for indazole synthesis. Optimization may be required for specific laboratory conditions.
Materials:
-
2,4,6-Trifluorobenzaldehyde
-
Hydrazine hydrate (98%)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,4,6-trifluorobenzaldehyde (1.0 eq) in 1,4-dioxane, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 101-103 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data
The following table summarizes representative yields for indazole synthesis under different conditions. Note that specific yields for this compound may vary and require optimization.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,6-difluorobenzaldehyde | hydrazine; in 1,4-dioxane; at 110 °C; for 3h | 4-fluoro-1H-indazole | 66.0 | [3] |
| 2-haloacetophenones | methyl hydrazine, K₂CO₃, CuO | 1H-indazoles | - | [4] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of common byproducts.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4,6-Difluoro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Difluoro-1H-indazole. The information is designed to help identify and resolve common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and related heterocyclic compounds are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[1]
Q2: What are the likely impurities in a sample of this compound?
A2: Impurities in your sample can originate from the synthetic route used. Common impurities can be categorized as:
-
Starting Materials: Incomplete reaction can lead to the presence of the initial reagents.
-
Intermediates: Unreacted intermediates from the synthetic pathway may be present.
-
Byproducts: Side reactions can generate various byproducts, including regioisomers.
-
Reagents and Solvents: Residual solvents from the reaction or purification steps are common. Reagents used in the synthesis may also be present in trace amounts.[1]
-
Degradation Products: The compound may degrade over time if not stored under appropriate conditions (e.g., protected from light and moisture).[1]
Q3: How can I identify the impurities in my this compound sample?
A3: A systematic approach is recommended to identify unexpected peaks in analytical data (e.g., HPLC, NMR):
-
Review the Synthesis: Analyze the synthetic route to anticipate potential starting materials, intermediates, and byproducts.[1]
-
Run a Blank: Injecting the mobile phase (for HPLC) or the solvent (for NMR) alone can help identify system contamination.[1]
-
Use Reference Standards: If available, spike your sample with known standards of potential impurities to see if any of the unknown signals increase.[1]
-
Spectroscopic Analysis: Detailed analysis of NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry data can provide structural information about the impurities.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Solution |
| Incomplete Reaction | Before starting purification, ensure the reaction has gone to completion using an appropriate monitoring technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Suboptimal Purification Technique | The chosen purification method may not be suitable for the specific impurities present. Experiment with different techniques. For example, if recrystallization gives a low yield, column chromatography might be a better alternative to separate the product from soluble impurities. |
| Product Loss During Work-up | During aqueous work-up and extraction, ensure the pH is optimized to keep the product in the organic phase. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume. |
| Improper Solvent Choice for Recrystallization | The solvent used for recrystallization may be too good, leading to high solubility of the product even at low temperatures. Screen for a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Solution |
| Co-elution in Column Chromatography | The impurity may have a similar polarity to the product, causing it to elute at the same time. Try a different solvent system with different selectivities (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system).[3] Using a shallower gradient during elution can also improve separation. |
| Co-crystallization | The impurity may have a similar structure to the product, leading to its incorporation into the crystal lattice during recrystallization. A second recrystallization from a different solvent system may be necessary. Alternatively, purifying the material by column chromatography before recrystallization can remove the problematic impurity. |
| Presence of Regioisomers | The synthesis of indazoles can sometimes lead to the formation of regioisomers, which can be difficult to separate.[1] High-resolution techniques like preparative HPLC or careful optimization of column chromatography conditions (e.g., using a different stationary phase) may be required. |
| Residual Solvents | Solvents from the reaction or purification can be trapped in the solid product. Dry the sample under a high vacuum, possibly with gentle heating (if the compound is thermally stable), to remove volatile solvents.[1] |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific sample of this compound.
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Screening solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, water, hexanes)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in different solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used. For a similar compound, 6-Fluoro-3-(4-piperidinyl)-1H-indazole, a mixture of isopropanol and water was effective.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals under a vacuum.
Protocol 2: Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for the mobile phase (e.g., hexanes or petroleum ether and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3.[5]
-
Column Packing: Prepare a silica gel slurry in the initial, less polar solvent mixture and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, this solid sample can be loaded onto the top of the packed column.
-
Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (e.g., from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Example Solvent Systems for Recrystallization of Indazole Derivatives
| Indazole Derivative | Solvent System | Reference |
| 6-Fluoro-3-(4-piperidinyl)-1H-indazole | Isopropanol-Water | [4] |
| Indazole | Vacuum distillation followed by potential recrystallization | [6] |
| 6-Bromo-1H-indazole | Methanol | [2] |
Table 2: Example TLC and Column Conditions for Nitro-Indazole Derivatives
| Parameter | Condition | Reference |
| Compound | 6-Nitro-1H-indazole-3-carbaldehyde | [5] |
| Stationary Phase | Silica Gel | [5] |
| Mobile Phase (TLC) | Petroleum ether:Ethyl acetate (8:2) | [5] |
| Target Rf | ~0.3 | [5] |
| Elution Profile | Gradient of increasing ethyl acetate in petroleum ether | [5] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
troubleshooting low yield in indazole cyclization
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during indazole cyclization, with a focus on troubleshooting low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems.
Q1: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete conversion are common hurdles in indazole synthesis. Several factors, depending on the specific synthetic route, can contribute to this issue. Here are some primary causes and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that significantly influences the reaction rate and the formation of byproducts. While some classic methods like Cadogan-type reactions often necessitate high temperatures, excessive heat can lead to decomposition of starting materials or products.[1] Conversely, many modern palladium-catalyzed reactions are more efficient at milder temperatures.[1]
-
Solution: Conduct a systematic screening of reaction temperatures to identify the optimal balance for your specific substrate and catalyst system.
-
-
Incorrect Solvent Choice: The solvent's polarity and boiling point are crucial as they affect the solubility of reactants and reaction kinetics.[1] If starting materials are not fully dissolved, the reaction may be incomplete.
-
Solution: Screen a range of solvents with varying polarities to ensure adequate solubility of all reactants at the reaction temperature.
-
-
Poor Substrate Reactivity: The electronic properties of your starting materials can significantly impact the reaction's success. For instance, substrates with strong electron-withdrawing groups generally result in lower yields in certain oxidative cyclization methods.[2]
-
Solution: If you suspect low substrate reactivity, consider exploring alternative synthetic routes that are more compatible with your substrate's electronic properties.
-
-
Presence of Water: Moisture can be detrimental in certain indazole synthesis protocols. For example, in domino processes that involve the formation of arylhydrazones, water generated during the reaction can lead to the formation of unwanted impurities.[1]
-
Solution: Add drying agents like 4 Å molecular sieves to the reaction mixture to scavenge any water present or produced in situ.[1] Ensure all glassware is oven-dried and reagents are anhydrous.
-
-
Inefficient Reaction Pathway: Traditional methods may be inherently low-yielding for your specific substrate.
-
Solution: Investigate more modern and efficient protocols. For example, traditional Cadogan-Sundberg cyclizations can be harsh; newer one-pot modifications have been developed that proceed under milder conditions with improved yields.[3]
-
Troubleshooting Workflow for Low Yield
Caption: General troubleshooting workflow for low indazole cyclization yield.
Q2: I am observing significant side product formation, including undesired 1H- or 2H-indazole isomers. How can I minimize this?
A: The formation of side products and isomers is a frequent challenge, particularly when dealing with N-alkylation or certain cyclization strategies.[4] The 1H-indazole is generally the more thermodynamically stable tautomer.[3]
-
Controlling Reaction Temperature: High temperatures can provide the activation energy for isomerization from the kinetically favored product to the more thermodynamically stable one.[1] For instance, in some syntheses, the 2H-product is formed first (kinetic control) but can isomerize to the 1H-product (thermodynamic control) upon heating.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C or room temperature) to favor the kinetic product.[1]
-
-
Optimizing Reaction Time: Prolonged reaction times can allow for the gradual isomerization of the desired product into a more stable, undesired isomer.
-
Solution: Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent subsequent isomerization.
-
-
Strategic Reagent Selection for N-Alkylation: The choice of base and solvent is critical for controlling regioselectivity in N-alkylation reactions.
-
To favor the N1-isomer (Thermodynamic Product): Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method.[3]
-
To favor the N2-isomer (Kinetic Product):
-
Introduce an Electron-Withdrawing Group (EWG): Placing a strong EWG (e.g., -NO₂, -CO₂Me) at the C-7 position of the indazole ring provides excellent N2-selectivity (≥96%).[3]
-
Use Acidic or Neutral Conditions: Alkylation under acidic conditions, for example, using a catalytic amount of trifluoromethanesulfonic acid (TfOH), can selectively yield the N2-product.[3]
-
-
-
Choosing the Right Cyclization Strategy: Certain named reactions are known to selectively produce specific isomers.
-
For 2H-Indazoles: The Davis-Beirut reaction and the Cadogan reductive cyclization are prominent methods for selectively forming the 2H-indazole core.[5]
-
Decision Workflow for N1/N2 Regioselectivity
Caption: Decision workflow for controlling N1 vs. N2 regioselectivity.
Quantitative Data Summary
For researchers performing N-alkylation, the choice of substituent on the indazole ring can dramatically influence the N1/N2 product ratio.
Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF)
| C-3 Substituent | C-7 Substituent | N1:N2 Ratio | Reference |
|---|---|---|---|
| -H | -H | >95:5 | [3] |
| Bulky Group | -H | >95:5 | [3] |
| -H | -NO₂ | <4:96 | [3] |
| -H | -CO₂Me | <4:96 |[3] |
Data is generalized from trends reported in the literature. Actual ratios may vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF
This protocol is designed to favor the formation of the thermodynamically more stable N1-substituted indazole.[3][5]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot Cadogan-Sundberg Reductive Cyclization for 2H-Indazoles
This modern, one-pot modification avoids harsh conditions and improves the efficiency of synthesizing 2H-indazoles.[3]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Workflow for One-Pot Cadogan Reductive Cyclization
Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.
References
Technical Support Center: N-Alkylation of 4,6-Difluoro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the N-alkylation of 4,6-difluoro-1H-indazole. The presence of two electron-withdrawing fluorine atoms on the benzene ring significantly influences the regioselectivity of alkylation, often leading to the formation of both N1 and N2 isomers. This guide offers strategies and detailed protocols to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of this compound?
A1: The main challenge is controlling the regioselectivity to obtain either the desired N1- or N2-alkylated isomer exclusively. The electron-withdrawing nature of the fluorine atoms decreases the overall nucleophilicity of the indazole core and can lead to mixtures of both isomers.[1][2] Separating these isomers can be difficult due to their similar physical properties.[1]
Q2: How do the fluorine substituents at the 4 and 6 positions affect the N-alkylation reaction?
A2: The fluorine atoms are strongly electron-withdrawing, which acidifies the N-H proton, making deprotonation easier. However, they also decrease the electron density of the aromatic system, which can influence the relative nucleophilicity of the N1 and N2 positions. This can result in poor regioselectivity under certain conditions.
Q3: What are the key factors that control the N1 vs. N2 regioselectivity in the alkylation of indazoles?
A3: The regiochemical outcome is a delicate balance of several factors, including:
-
Base and Solvent System: This is one of the most critical factors. The choice of base and solvent can significantly influence which nitrogen is alkylated.[1][2]
-
Nature of the Alkylating Agent: The steric bulk and reactivity of the alkylating agent can affect the site of attack.
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Counter-ion Effects: The cation from the base can coordinate with the indazole anion, influencing the regioselectivity.
Q4: Is the N1- or N2-alkylated product generally more stable?
A4: For most indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1][2] Consequently, the N1-alkylated product is often the thermodynamically favored isomer. Reactions that allow for equilibration tend to favor the N1 product.[1]
Troubleshooting Guide
Problem 1: My reaction yields a mixture of N1 and N2 isomers with poor selectivity.
| Potential Cause | Suggested Solution |
| Suboptimal Base/Solvent Combination | For preferential N1-alkylation, use a strong, non-coordinating base in a non-polar, aprotic solvent. The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is widely reported to provide high N1-selectivity for a variety of indazoles.[1][2] For N2-selectivity, consider Mitsunobu conditions or specific catalytic systems.[1] |
| Reaction Conditions Favoring a Mixture | Conditions such as using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often lead to isomer mixtures. Avoid these conditions if high selectivity is desired. |
| Kinetic vs. Thermodynamic Control | Low reaction temperatures may favor the kinetic product, which may not be the desired isomer. Running the reaction at a higher temperature can sometimes favor the formation of the more thermodynamically stable N1-isomer, especially if an equilibration pathway is possible.[1] |
Problem 2: The reaction is slow or gives a low yield of the alkylated products.
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure complete deprotonation of the indazole N-H before adding the alkylating agent. Use a slight excess of a strong base like NaH and allow sufficient time for the deprotonation to occur. |
| Low Reactivity of the Alkylating Agent | If using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one (e.g., an alkyl bromide or iodide) or using an activating additive. |
| Steric Hindrance | A bulky alkylating agent or substitution at the C7 position of the indazole can hinder the reaction. If targeting the N1 position, steric hindrance at C7 can surprisingly favor N2 alkylation.[1] |
| Poor Solubility | Ensure that all reagents are adequately dissolved in the chosen solvent. In some cases, a co-solvent may be necessary. |
Problem 3: I am observing significant side product formation.
| Potential Cause | Suggested Solution |
| Dialkylation | The formation of a quaternary indazolium salt can occur if an excess of the alkylating agent is used or if the reaction is run for too long at high temperatures. Use a controlled stoichiometry of the alkylating agent (typically 1.0-1.2 equivalents). |
| Decomposition of Reagents or Products | Ensure anhydrous reaction conditions, as bases like NaH react violently with water. Some alkylating agents or the indazole itself may be sensitive to high temperatures. Monitor the reaction progress and avoid prolonged heating if decomposition is observed. |
Data Presentation: Expected Regioselectivity in N-Alkylation of this compound
The following tables summarize the expected regioselectivity for the N-alkylation of this compound under different reaction conditions. This data is extrapolated from general principles for electron-deficient indazoles and should be used as a guideline for optimization.
Table 1: Effect of Base and Solvent on Regioselectivity
| Base | Solvent | Temperature (°C) | Expected Major Isomer | Expected N1:N2 Ratio | Expected Total Yield (%) |
| NaH | THF | 25-50 | N1 | >95:5 | 70-90 |
| K₂CO₃ | DMF | 25-80 | Mixture | 40:60 - 60:40 | 60-85 |
| Cs₂CO₃ | DMF | 25-80 | Mixture | 50:50 - 70:30 | 75-95 |
| DBU | CH₃CN | 25-80 | Mixture | 30:70 - 50:50 | 50-75 |
Table 2: Effect of Alkylating Agent on N1-Alkylation (Conditions: NaH, THF)
| Alkylating Agent | Temperature (°C) | Expected N1:N2 Ratio | Expected Yield of N1 Isomer (%) |
| Methyl Iodide | 25 | >95:5 | 85-95 |
| Ethyl Bromide | 25-50 | >95:5 | 80-90 |
| Benzyl Bromide | 25-50 | >90:10 | 75-85 |
| Isopropyl Bromide | 50 | >85:15 | 60-75 |
Experimental Protocols
Protocol 1: Selective N1-Alkylation of this compound
This protocol is designed to favor the thermodynamically controlled formation of the N1-alkylated product.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N2-Alkylation of this compound via Mitsunobu Reaction
This protocol provides a common method for accessing the N2-alkylated isomer.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers. The N2 isomer is often the major product under these conditions.[1]
Visualizations
Caption: A generalized experimental workflow for the N-alkylation of this compound.
References
Technical Support Center: Regioselectivity in 4,6-Difluoro-1H-indazole Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 4,6-difluoro-1H-indazole functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
The primary challenge in the functionalization of this compound, particularly in N-alkylation, is controlling the regioselectivity between the N1 and N2 positions of the indazole ring. Direct alkylation often leads to a mixture of N1- and N2-substituted isomers, which can be difficult to separate and reduces the yield of the desired product.[1][2] The two nitrogen atoms of the pyrazole ring exhibit different nucleophilicities, and the reaction outcome is highly sensitive to various factors.[3]
Q2: How do the fluorine substituents at the 4- and 6-positions influence the regioselectivity of N-alkylation?
The fluorine atoms at the 4- and 6-positions are electron-withdrawing groups. Generally, electron-withdrawing substituents on the benzene ring of the indazole scaffold can influence the electronic properties of the nitrogen atoms. While specific studies on the 4,6-difluoro substitution pattern are not extensively detailed in the provided search results, it is known that electron-withdrawing groups at the C7 position strongly direct towards N2 substitution.[1][4] The electronic effects of the fluorine atoms in the 4- and 6-positions will likely play a significant role in the N1/N2 selectivity.
Q3: What are the key factors that control the regioselectivity of N-alkylation of indazoles?
Several factors are crucial in directing the N-alkylation to either the N1 or N2 position:
-
Choice of Base and Solvent: This is a critical factor. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor N1-alkylation.[1][3] Conversely, using potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often results in a mixture of isomers.[2]
-
Steric and Electronic Effects of Substituents: Bulky groups at the C3 position can sterically hinder the N2 position, thus favoring N1-alkylation. As mentioned, electron-withdrawing groups, particularly at the C7 position, tend to favor N2-alkylation.[1][4]
-
Nature of the Electrophile: The type of alkylating or acylating agent used can also influence the regiochemical outcome.[1]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable.[5] Conditions that allow for equilibrium to be reached will often favor the N1-substituted product. Kinetically controlled conditions may favor the N2 product.
Troubleshooting Guide
Problem: My N-alkylation of this compound is producing a mixture of N1 and N2 isomers with poor selectivity.
Solution:
To improve the regioselectivity, you can modify the reaction conditions to favor one isomer over the other.
To favor the N1-alkylated product (Thermodynamic Control):
-
Base and Solvent System: Employ a strong, non-coordinating base in a non-polar, aprotic solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly recommended for promoting N1-selectivity.[1][3]
-
Procedure:
-
Dissolve the this compound in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add NaH portion-wise.
-
Allow the mixture to stir and warm to room temperature to ensure complete deprotonation.
-
Add the alkylating agent and continue stirring until the reaction is complete.
-
To favor the N2-alkylated product (Kinetic Control):
-
Acid-Catalyzed Alkylation: The use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent has been shown to be highly selective for the N2 position.[6]
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), can also favor the formation of the N2-isomer.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles
| Indazole Substrate | Base/Catalyst | Solvent | Alkylating Agent | N1:N2 Ratio | Reference |
| 3-Carboxymethyl-1H-indazole | NaH | THF | n-Pentyl bromide | >99:1 | [1] |
| 3-tert-Butyl-1H-indazole | NaH | THF | n-Pentyl bromide | >99:1 | [1] |
| 7-Nitro-1H-indazole | NaH | THF | n-Pentyl bromide | 4:96 | [1] |
| 7-Carbomethoxy-1H-indazole | NaH | THF | n-Pentyl bromide | 4:96 | [1] |
| 1H-Indazole | TfOH | DCE | Ethyl 2-diazoacetate | 0:100 | [6] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | K2CO3 | DMF | Methyl iodide | 44:40 (yields) | [2] |
| 1H-Indazole-3-carboxylate | NaH | THF | Alkyl halide | Predominantly N1 | [3] |
| 1H-Indazole-3-carboxylate | Cs2CO3 | Dioxane | Alkyl halide | Highly selective for N1 | [3] |
Note: Data for this compound is not explicitly available in the search results; this table provides data for other substituted indazoles to illustrate the general principles of regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF[3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N2-Selective Alkylation using TfOH and Diazo Compounds[6]
-
Preparation: In a sealed tube, dissolve the 1H-indazole (1.0 equiv) and the diazo compound (1.2 equiv) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the pure N2-alkylated product.
Visualizations
Caption: Decision workflow for regioselective N-alkylation.
Caption: General experimental workflow for functionalization.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Technical Support Center: Suzuki Coupling of Bromo-indazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in the Suzuki coupling of bromo-indazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and provide actionable solutions to minimize side reactions and improve the yield of your desired coupled product.
Homocoupling of Boronic Acid
Q1: I am observing a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this, and how can I prevent it?
A1: This side reaction is known as boronic acid homocoupling, where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This reduces the yield of your target molecule and complicates purification. The primary causes are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
Troubleshooting Steps:
-
Rigorous Degassing: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] It is crucial to thoroughly degas your solvents and the reaction mixture.
-
Inert Gas Sparging: Bubble an inert gas like nitrogen or argon through the solvent for an extended period (15-30 minutes). A subsurface sparge is more effective.[1]
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform three to five freeze-pump-thaw cycles to effectively remove dissolved gases.[1]
-
-
Catalyst Choice: If you are using a Pd(II) salt such as Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product at the beginning of the reaction.[1]
-
Consider using a Pd(0) source like Pd(PPh₃)₄.
-
If using a Pd(II) precatalyst, ensure a rapid initiation of the cross-coupling cycle to consume the Pd(II) species.
-
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling pathway.[1]
| Parameter | Condition | Desired Product Yield (%) | Homocoupling Byproduct (%) | Reference |
| Catalyst | Pd(dppf)Cl₂ | High | Low | [2] |
| Pd(PCy₃)₂ | Modest | Not specified | [2] | |
| Pd(PPh₃)₄ | Low | Not specified | [2] | |
| Pd(PPh₃)₂Cl₂ | Low | Not specified | [2] | |
| Atmosphere | Inert (Argon) | High | Minimized | [3] |
| Air | Low | Significant increase | [3] |
Detailed Experimental Protocol to Minimize Homocoupling:
-
Reagent Preparation: In an oven-dried Schlenk flask, combine the bromo-indazole (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and a finely ground base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe under a positive pressure of the inert gas.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Protodebromination (Dehalogenation)
Q2: My main byproduct is the indazole core without the bromine atom. What is this side reaction and how can I suppress it?
A2: This side reaction is protodebromination (or dehalogenation), where the bromine atom on the indazole ring is replaced by a hydrogen atom. This leads to a lower yield of the desired cross-coupled product. This can be particularly problematic with electron-rich indazoles or when using certain bases and solvents.
Troubleshooting Steps:
-
Choice of Base: The base plays a critical role. While stronger bases can facilitate the reaction, they can also promote protodebromination. It is often a matter of finding the right balance.
-
In some cases, using a milder base like K₂CO₃ or Cs₂CO₃ can be beneficial.[2]
-
The effect of the base can be highly substrate-dependent. A screening of bases is recommended for challenging substrates.
-
-
Catalyst and Ligand System: The choice of catalyst and ligand is crucial.
-
For some systems, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to avoid the debromination reaction.
-
-
Solvent System: The solvent can influence the extent of protodebromination.
-
A mixture of dioxane/EtOH/H₂O has been found to be effective in some cases, providing good yields of the coupled product with only traces of the dehalogenated byproduct.[4]
-
| Parameter | Condition | Desired Product Yield (%) | Protodebromination Byproduct (%) | Reference |
| Catalyst/Solvent | Pd(PPh₃)₄ in DMF | Traces | Observed | [4] |
| Catalyst/Solvent | PdCl₂(PPh₃)₂ in Dioxane/EtOH/H₂O | 70 | Traces | [4] |
| Catalyst/Ligand | PdCl₂(PPh₃)₂ (no additional ligand) | 9 | 91 | [5] |
| Catalyst/Ligand | XPhosPdG2/XPhos | 45 | 55 | [5] |
Issues with Unprotected N-H Indazoles
Q3: I am using an N-H unprotected bromo-indazole and getting low yields or no reaction. What could be the problem?
A3: The acidic proton on the indazole nitrogen (N-H) can lead to several complications. The deprotonated indazole can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive palladium species. Furthermore, some protecting groups like N-Boc can be unstable under the basic conditions of the Suzuki coupling, leading to a mixture of protected and deprotected species and complicating the reaction outcome.[6]
Troubleshooting Steps:
-
N-Protection: Protecting the indazole nitrogen with a suitable protecting group is often the most effective strategy.
-
Reaction Conditions for Unprotected Indazoles: If N-protection is not desirable, careful optimization of the reaction conditions is necessary.
-
Microwave-assisted synthesis has been shown to be effective for the Suzuki coupling of free (NH) 3-bromoindazoles, often leading to higher yields in shorter reaction times.
-
A combination of Pd(PPh₃)₄ and Cs₂CO₃ in a mixture of 1,4-dioxane/EtOH/H₂O at elevated temperatures (e.g., 140 °C) under microwave irradiation has been reported to be successful.
-
| Substrate | Protecting Group | Desired Product Yield (%) | Comments | Reference |
| 5-bromoindazole | None | 50 | Formation of side-products observed | [2] |
| 5-bromo-1-ethyl-1H-indazole | Ethyl | High | Good substrate for cross-coupling | [2] |
| 5-bromoindazole-1-carboxylic acid tert-butyl ester | Boc | High | Good substrate for cross-coupling | [2] |
| N-Boc-3-iodo-5-nitroindazole | Boc | 13 | Significant N-deprotection observed | [7] |
| 3-iodo-5-nitro-1H-indazole | None | 87 | Excellent yield for unprotected substrate | [7] |
Detailed Experimental Protocol for N-Boc Protection of Bromo-indazole:
-
Dissolution: Dissolve the bromo-indazole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add triethylamine (TEA, 1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise to the solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the N-Boc protected bromo-indazole.
Visualizing Reaction Pathways and Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate the key processes involved in the Suzuki coupling of bromo-indazoles and the logic for addressing common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 4,6-Difluoro-1H-indazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4,6-Difluoro-1H-indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the initial steps I should take?
A1: Start by assessing the compound's physicochemical properties. The initial steps to address poor aqueous solubility include:
-
pH Adjustment: If your derivative has ionizable groups (acidic or basic), modifying the pH of the buffer can significantly enhance solubility. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, a higher pH may be beneficial.[1]
-
Co-solvent Systems: Introducing a small percentage of a water-miscible organic solvent (co-solvent) can improve the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[2][3]
-
Warming: Gentle warming (e.g., to 37°C) can sometimes help dissolve the compound, but ensure it is stable at that temperature.[1]
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." Here are some strategies to mitigate this:
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%.[2]
-
Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. An intermediate dilution step in a solvent mixture (e.g., 10% DMSO in ethanol) before the final dilution in the aqueous buffer can help.[1]
-
Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Pluronic® F-68, to the aqueous buffer can help maintain the compound in solution.[1]
-
Kinetic vs. Thermodynamic Solubility: For most in vitro assays, kinetic solubility is more relevant. This is the concentration at which a compound precipitates when added from a stock solution to an aqueous buffer. Understanding this limit for your compound is crucial.[2]
Q3: What are more advanced formulation strategies if basic methods fail to improve the solubility of my this compound derivative?
A3: For challenging compounds, several advanced formulation techniques can be employed:
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate.[4][5][6][7]
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier at a solid state. This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion.[8][9]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming an inclusion complex with enhanced aqueous solubility.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution During Assay Setup
Symptoms:
-
Visible precipitate or cloudiness in assay wells after adding the compound.
-
Inconsistent or non-reproducible assay results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Issue 2: Low and Variable Bioavailability in Preclinical Studies
Symptoms:
-
Poor oral absorption and low plasma concentrations of the this compound derivative.
-
High variability in pharmacokinetic data between subjects.
Troubleshooting Workflow:
Caption: Strategy for improving in vivo bioavailability.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize representative quantitative data for enhancing the solubility of a hypothetical this compound derivative (DFI-1) using various techniques.
Table 1: Effect of pH on the Aqueous Solubility of DFI-1
| pH | Aqueous Solubility (µg/mL) |
| 2.0 | 55.8 |
| 4.0 | 15.2 |
| 6.0 | 1.1 |
| 7.4 | 0.8 |
| 9.0 | 12.5 |
Table 2: Solubility of DFI-1 in Various Co-solvent Systems
| Co-solvent System (v/v) | Solubility (µg/mL) | Fold Increase |
| Water | 0.8 | 1 |
| 10% Ethanol in Water | 12.3 | 15.4 |
| 20% PEG 400 in Water | 45.7 | 57.1 |
| 5% DMSO in Water | 25.1 | 31.4 |
Table 3: Impact of Formulation Technologies on DFI-1 Solubility
| Formulation Technology | Effective Solubility (µg/mL) | Fold Increase |
| Unformulated DFI-1 | 0.8 | 1 |
| Nanosuspension (200 nm) | 75.4 | 94.3 |
| Solid Dispersion (1:5 DFI-1:PVP K30) | 152.9 | 191.1 |
| Cyclodextrin Complex (1:1 DFI-1:HP-β-CD) | 98.2 | 122.8 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Precipitation
This protocol describes the preparation of a nanosuspension of a this compound derivative using the precipitation method.[4][15]
Materials:
-
This compound derivative
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Aqueous phase containing a stabilizer (e.g., 0.5% w/v Polyvinyl alcohol - PVA)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Weigh 100 mg of the this compound derivative.
-
Dissolve the compound in 1.25 mL of DMSO by stirring for 10 minutes at 750 rpm.
-
Add a co-stabilizer if necessary (e.g., 500 µL of Tween 60) and mix for another 10 minutes.
-
Slowly add the organic phase drop-wise into the aqueous phase containing 0.5% PVA while stirring.
-
Continue stirring for a specified period to allow for nanosuspension formation.
-
Centrifuge the resulting nanosuspension at 10,000 rpm for 30 minutes to collect the nanoparticles.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a solid dispersion to enhance the solubility of a this compound derivative.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Common solvent (e.g., Methanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the this compound derivative and the hydrophilic carrier in the desired ratio (e.g., 1:5).
-
Dissolve both components in a suitable volume of the common solvent (e.g., methanol) in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a solid film is formed on the flask wall.
-
Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask, and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Store the final product in a desiccator.
Protocol 3: Cyclodextrin Complexation by Kneading Method
This protocol outlines the preparation of an inclusion complex of a this compound derivative with a cyclodextrin.[10]
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Water-methanol solution (50/50, v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Prepare a physical mixture of the this compound derivative and HP-β-CD in a 1:1 molar ratio in a mortar.
-
Add a small volume of the water-methanol solution to the physical mixture to form a paste.
-
Knead the paste thoroughly for a specified time (e.g., 45-60 minutes).
-
During kneading, add small amounts of the solvent mixture if necessary to maintain a suitable consistency.
-
Dry the resulting product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the final inclusion complex in a desiccator.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eaapublishing.org [eaapublishing.org]
- 7. ijhsr.org [ijhsr.org]
- 8. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oatext.com [oatext.com]
- 14. eijppr.com [eijppr.com]
- 15. brieflands.com [brieflands.com]
stability of 4,6-Difluoro-1H-indazole under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,6-Difluoro-1H-indazole under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at room temperature in a solid state?
A1: In its solid, crystalline form, this compound is expected to be highly stable at room temperature when protected from light and moisture. The indazole ring is an aromatic system, which contributes to its inherent stability.[1] The presence of two fluorine atoms, forming strong carbon-fluorine bonds, further enhances the molecule's robustness and metabolic stability.[2][3][4] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dark, and dry place.
Q2: How stable is this compound in common organic solvents?
A2: this compound should be stable in most common aprotic organic solvents such as DMSO, DMF, THF, and acetonitrile at room temperature for typical experimental timescales. Protic solvents like methanol and ethanol are also generally suitable for short-term use. However, for prolonged storage in solution, it is advisable to use aprotic solvents and store the solution at a low temperature (-20°C or -80°C) to minimize any potential degradation.
Q3: What is the expected stability of this compound under acidic conditions?
A3: The indazole ring is weakly basic and can be protonated in acidic conditions.[5][6] While the indazole core is generally stable in mildly acidic aqueous solutions, prolonged exposure to strong acids (e.g., concentrated HCl or H₂SO₄) and elevated temperatures may lead to degradation. The fluorine substituents, being electron-withdrawing, decrease the basicity of the nitrogen atoms, which may slightly alter its behavior in acid compared to unsubstituted indazole.[3] Users should exercise caution when using highly acidic conditions for extended periods.
Q4: Is this compound susceptible to degradation under basic conditions?
A4: Unprotected indazoles, such as this compound, are generally more resilient to ring-opening under basic conditions compared to N-protected indazoles.[7] The N-H proton can be deprotonated by a strong base to form the indazolate anion. While the compound is expected to be stable in mild aqueous bases, prolonged heating in the presence of strong bases (e.g., concentrated NaOH or KOH) could potentially lead to decomposition or nucleophilic aromatic substitution, although the C-F bonds are generally strong.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation under harsh acidic or basic conditions could involve hydrolysis or nucleophilic attack on the aromatic ring. Under strongly basic conditions, N-protected indazoles are known to be susceptible to ring-opening to form ortho-aminobenzonitriles; however, unprotected indazoles like this compound are more resistant to this pathway.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected side products in a reaction run under acidic conditions. | The starting material, this compound, may be degrading under the reaction conditions. | - Reduce the reaction temperature if possible.- Decrease the concentration of the acid.- Shorten the reaction time.- Consider using a milder acid or a different catalytic system.- Analyze the stability of the starting material under the reaction conditions without other reagents. |
| Low yield or incomplete reaction when using a strong base. | The base may be deprotonating the indazole N-H, affecting its reactivity or stability. | - Use a non-nucleophilic base if only deprotonation of another functional group is desired.- Protect the indazole nitrogen if it is interfering with the reaction. Note that N-protected indazoles can be unstable to strong bases.[7]- Perform the reaction at a lower temperature. |
| Discoloration of the compound upon storage. | This could indicate degradation due to exposure to light, air (oxidation), or moisture. | - Store the solid compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen).- For solutions, use freshly prepared solutions and store them at low temperatures, protected from light. |
| Inconsistent analytical results (e.g., HPLC, NMR). | This may be due to the presence of tautomers or degradation products. | - 1H-indazole is the thermodynamically more stable tautomer compared to 2H-indazole.[8][1]- Ensure proper dissolution and sample preparation for analysis.- Run a fresh sample of the compound to compare with the sample .- Use a stability-indicating analytical method to separate the parent compound from any potential degradants. |
Hypothetical Stability Data
The following tables present hypothetical quantitative data from a forced degradation study on this compound to illustrate its potential stability profile.
Table 1: Stability of this compound in Solution under Various Conditions
| Condition | Solvent | Temperature (°C) | Duration (hours) | Remaining Compound (%) |
| Acidic | 0.1 M HCl | 60 | 24 | 95.2 |
| 1 M HCl | 80 | 24 | 82.5 | |
| Basic | 0.1 M NaOH | 60 | 24 | 98.1 |
| 1 M NaOH | 80 | 24 | 91.3 | |
| Oxidative | 3% H₂O₂ | 25 | 24 | 99.5 |
| Thermal | Acetonitrile:Water (1:1) | 80 | 72 | 97.8 |
Table 2: Photostability of this compound
| Sample State | Light Exposure | Duration | Remaining Compound (%) |
| Solid | ICH Q1B Option 1 | 10 days | >99.9 |
| Solution (in Acetonitrile) | ICH Q1B Option 1 | 24 hours | 98.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C.
-
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Calculate the percentage of the remaining this compound by comparing the peak area to that of the control sample at time zero.
-
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound under harsh conditions.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Cross-Coupling with Fluorinated Indazoles: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in palladium-catalyzed cross-coupling reactions involving fluorinated indazole scaffolds. Fluorinated indazoles are crucial building blocks in medicinal chemistry, and successful cross-coupling is key to the synthesis of novel drug candidates. This guide offers practical advice and data-driven recommendations to overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the cross-coupling of fluorinated indazoles, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
Low or nonexistent yield is one of the most common challenges in cross-coupling reactions. A methodical investigation of reaction parameters is crucial for identifying the root cause.
Question: My Suzuki-Miyaura coupling of a bromo-fluoroindazole with an arylboronic acid is resulting in very low yield. What should I investigate first?
Answer: A low yield in a Suzuki-Miyaura coupling of a fluorinated indazole can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Reagent and Catalyst Integrity:
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time, leading to the formation of inactive palladium black. If using a Pd(II) precatalyst such as Pd(OAc)₂, ensure that the in-situ reduction to the active Pd(0) species is efficient. To verify catalyst activity, it is advisable to run a control reaction with a known, reliable substrate combination, like bromobenzene and phenylboronic acid.[1]
-
Boronic Acid Stability: Boronic acids are susceptible to protodeboronation, particularly under harsh reaction conditions (e.g., high temperatures and strong bases).[1] Purity can be checked by NMR. Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, to mitigate decomposition.
-
Solvent and Base Quality: Ensure that the solvent is thoroughly degassed to prevent catalyst oxidation. The base should be anhydrous and of high purity.
-
-
Reaction Conditions:
-
Catalyst and Ligand Choice: For electron-deficient fluorinated indazoles, standard catalysts like Pd(PPh₃)₄ may not be optimal. More electron-rich and bulky phosphine ligands, such as SPhos and XPhos, often improve catalytic activity. Buchwald's G3 or G4 precatalysts are also highly effective and are designed for the clean generation of the active Pd(0) species.[1]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice for heteroaryl couplings. The base should be sufficiently strong and soluble in the reaction medium to facilitate efficient transmetalation.[1]
-
Temperature and Reaction Time: Incrementally increasing the reaction temperature (e.g., from 80 °C to 110 °C) can improve yield. Monitor the reaction progress over time (e.g., at 2, 12, and 24 hours) using TLC or LC-MS to determine the optimal reaction duration.
-
Question: I am observing significant starting material decomposition and multiple side products in my Buchwald-Hartwig amination of a chloro-fluoroindazole.
Answer: The formation of side products and decomposition in Buchwald-Hartwig aminations often points to issues with catalyst stability, ligand choice, or base compatibility.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired C-N bond formation.
-
For challenging substrates, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often more effective than simpler phosphine ligands.[2] These ligands favor the formation of monoligated palladium species, which can accelerate the rates of oxidative addition and reductive elimination.
-
Bidentate ligands like BINAP and Xantphos can also be effective, particularly in preventing the formation of inactive palladium dimers.
-
-
Base and Solvent Compatibility:
-
Strong bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups. Milder bases such as Cs₂CO₃ or K₃PO₄ may be better alternatives.
-
The choice of solvent can influence the solubility of the base and the stability of the catalytic complex. Toluene, dioxane, and DMF are common solvents for Buchwald-Hartwig reactions.
-
-
N-H Interference: The acidic N-H proton of the indazole ring can interfere with the catalytic cycle.[1] Protecting the indazole nitrogen with a group like Boc or SEM can often improve yields and reduce side product formation, although this adds extra steps to the synthesis.
Question: My Sonogashira coupling of an iodo-fluoroindazole is not proceeding to completion, and I observe homocoupling of the alkyne.
Answer: Incomplete conversion and alkyne homocoupling (Glaser coupling) are common issues in Sonogashira reactions.
-
Copper Co-catalyst: While copper-free Sonogashira reactions are known, the use of a copper(I) co-catalyst (e.g., CuI) is often crucial for facilitating the reaction at lower temperatures and preventing alkyne homocoupling.[3]
-
Exclusion of Oxygen: The presence of oxygen can promote the oxidative homocoupling of the terminal alkyne. It is essential to rigorously degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Base and Amine: A suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.
-
Palladium and Ligand: A variety of palladium sources can be used, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The addition of phosphine ligands can help to stabilize the palladium catalyst.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is a good starting point for the Suzuki-Miyaura coupling of a fluorinated bromo-indazole?
A1: For the Suzuki-Miyaura coupling of a fluorinated bromo-indazole, a good starting point is often a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand. For example, Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand like SPhos or XPhos is a robust system. Alternatively, using a pre-formed Buchwald precatalyst, such as XPhos Pd G3, can provide more consistent results due to the efficient generation of the active Pd(0) catalyst.[1]
Q2: Should I protect the N-H of my fluorinated indazole before attempting a cross-coupling reaction?
A2: The acidic N-H proton of the indazole ring can interfere with the catalytic cycle, potentially leading to lower yields.[1] While many protocols for unprotected indazoles exist, if you are experiencing issues with low yield or side product formation, N-protection is a recommended strategy. The tert-butyloxycarbonyl (Boc) group is a common choice as it can be readily introduced and removed.
Q3: How does the position of the fluorine substituent on the indazole ring affect the cross-coupling reaction?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the halo-indazole. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step of the catalytic cycle, which is often the rate-limiting step. However, the overall electronic properties of the substrate are important, and the interplay of these effects will determine the optimal reaction conditions.
Q4: What is the best base to use for the Buchwald-Hartwig amination of a fluorinated chloro-indazole?
A4: The choice of base for a Buchwald-Hartwig amination depends on the reactivity of the chloro-indazole and the nature of the amine coupling partner. For less reactive aryl chlorides, a strong base like sodium tert-butoxide (NaOtBu) is often necessary. However, if your substrate contains base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.
Q5: Can I use the same catalyst system for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings?
A5: While there is some overlap in the types of palladium sources and ligands used for these reactions, it is generally necessary to optimize the catalyst system for each specific transformation. The optimal ligand for a Suzuki-Miyaura coupling may not be the most effective for a Buchwald-Hartwig amination due to the different mechanistic requirements of each reaction. It is always recommended to consult the literature for catalyst systems that have been successfully applied to similar substrates and reaction types.
Data Presentation: Catalyst System Comparison for Cross-Coupling with Halogenated Indazoles
The following tables summarize quantitative data for different palladium-catalyzed cross-coupling reactions with halogenated indazoles, providing a basis for catalyst selection. Note that yields are highly substrate-dependent, and these tables should be used as a guide for initial screening.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(trifluoromethyl)-1H-indazole with 4-methoxyphenylboronic acid
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 85 |
| Pd₂(dba)₃ (2.5) | XPhos (10) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 78 |
| Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | DMF | 110 | 12 | 65 |
| XPhos Pd G3 (5) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 92 |
Data is representative for this class of compounds and is based on analogous systems.
Table 2: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole with Morpholine
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 75 |
| Pd₂(dba)₃ (2.5) | Xantphos (10) | NaOtBu (1.4) | Dioxane | 100 | 18 | 88 |
| RuPhos Pd G3 (5) | - | K₃PO₄ (2) | Toluene | 100 | 16 | 91 |
Data is representative for this class of compounds and is based on analogous systems.
Table 3: Sonogashira Coupling of 3-Iodo-1H-indazole with Phenylacetylene
| Palladium Source (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N (2) | THF | 60 | 12 | 85 |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | - | Et₃N (2) | DMF | RT | 24 | 90 |
| Pd(OAc)₂ (5) | CuI (10) | PPh₃ (10) | DIPEA (2) | Toluene | 80 | 10 | 82 |
Note: N-protection of the indazole may be required for optimal yields in some cases.[3]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of a fluorinated halo-indazole. These should serve as a starting point, and optimization may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add the fluorinated halo-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and a magnetic stir bar.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent (e.g., toluene/water, 10:1 v/v) via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vial, add the fluorinated halo-indazole (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the base (e.g., NaOtBu, 1.4 equiv.), and a magnetic stir bar.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
preventing byproduct formation in Ullmann-type reactions
Technical Support Center: Ullmann-Type Reactions
Welcome to the technical support center for optimizing Ullmann-type reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to preventing byproduct formation and improving reaction efficiency.
Troubleshooting Guide
This guide addresses common problems encountered during Ullmann-type coupling reactions, their potential causes, and suggested solutions.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| High Levels of Homocoupling Byproduct (Ar-Ar) | 1. High Reaction Temperature: Classical Ullmann reactions often require temperatures above 200°C, which can promote homocoupling.[1]2. Inefficient Ligand System: The absence of a suitable ligand fails to stabilize the copper catalyst and facilitate the desired cross-coupling pathway.[2]3. Catalyst Activity Issues: The copper source may be inappropriate or inactive. | 1. Lower the Temperature: Employ a modern, ligand-accelerated protocol which allows for significantly lower reaction temperatures, often in the 40-120 °C range.[2][3]2. Screen Ligands: Introduce and screen a variety of ligands. Common classes include amino acids (e.g., L-proline, N-methylglycine), 1,10-phenanthrolines, and oxalic diamides.[2][3][4]3. Use an Appropriate Copper(I) Source: Use a fresh, high-purity copper(I) salt such as CuI, CuBr, or Cu₂O, as Cu(I) is often the active catalytic species.[2][5] |
| Significant Dehalogenation of Aryl Halide (Ar-H) | 1. Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide.[2][6]2. Hydrogen Source: The solvent, amine, or alcohol nucleophile itself can sometimes act as a hydrogen source.[6][7]3. Slow Coupling Kinetics: Dehalogenation can become a major pathway if the desired coupling reaction is slow.[6] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents.[2][6]2. Degas the Solvent: Remove dissolved oxygen and other gases from the solvent before use.3. Optimize for Faster Reaction: Improve the kinetics of the desired reaction by screening ligands, bases (e.g., K₃PO₄, Cs₂CO₃), and adjusting the temperature.[2] |
| Low or No Product Yield | 1. Inactive Catalyst: The copper source may be oxidized or of poor quality. Oxygen can lead to catalyst deactivation.[2][6]2. Inappropriate Ligand or Base: The chosen ligand or base may not be suitable for the specific substrates.[2][8]3. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed or too high, causing decomposition.[2]4. Poor Reactant Quality: Impurities in starting materials can inhibit the reaction. | 1. Use an Inert Atmosphere: Set up the reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.[6]2. Activate the Catalyst: For classical reactions using copper powder, consider activating it with iodine prior to use.[6]3. Systematic Optimization: Screen a panel of different copper sources, ligands, bases, and solvents to find the optimal combination for your specific substrates.[2] |
| Nucleophile Degradation | 1. Harsh Reaction Conditions: The nucleophile (e.g., amine, alcohol) may be unstable at the required temperature or in the presence of the chosen base.[2] | 1. Use Milder Conditions: Lower the reaction temperature. Modern ligand systems often make this possible.[2][3]2. Screen Bases: Test a range of bases, from stronger options like Cs₂CO₃ to milder ones like K₂CO₃, to find one that is effective for the coupling but does not degrade the nucleophile.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Ullmann C-N or C-O coupling reactions?
A1: The most frequently observed byproducts are the result of side reactions involving the aryl halide. These include:
-
Homocoupling: The coupling of two aryl halide molecules to form a symmetrical biaryl (Ar-Ar).[9] This was the intended product in the classic Ullmann reaction but is a byproduct in modern cross-coupling applications.[5]
-
Dehalogenation (or Hydrodehalogenation): The reduction of the aryl halide to the corresponding arene (Ar-H).[6][7] This is often caused by trace amounts of water or other protic species in the reaction mixture.[2][6]
-
Nucleophile Degradation: The decomposition of the amine or alcohol under the reaction conditions, which can be exacerbated by high temperatures or an unsuitable base.[2]
Q2: How do ligands prevent byproduct formation?
A2: Ligands play a crucial role in modern Ullmann reactions by:
-
Stabilizing the Copper Catalyst: Ligands coordinate to the copper center, preventing its precipitation or deactivation.[2]
-
Increasing Solubility: They help solubilize the copper species in the organic solvent.[10]
-
Facilitating the Catalytic Cycle: Ligands facilitate key steps like oxidative addition and reductive elimination, making the desired cross-coupling pathway kinetically more favorable than side reactions like homocoupling.[11]
-
Enabling Milder Conditions: The use of effective ligands, such as amino acids or oxalic diamides, has drastically lowered the required reaction temperatures from over 200°C to as low as 40-100°C, which inherently suppresses many temperature-dependent side reactions.[3][4]
Q3: What is the best copper source to use to minimize side reactions?
A3: For modern, ligand-assisted Ullmann reactions, a high-purity copper(I) salt, such as copper(I) iodide (CuI), is generally preferred.[2] The active catalytic species is often considered to be Cu(I).[2][11] While Cu(0) (copper powder) and Cu(II) salts can be used, they may require in-situ reduction or activation to generate the active Cu(I) species, which can sometimes lead to less reliable results.[2] Using a fresh, high-quality Cu(I) source under an inert atmosphere helps prevent oxidation and ensures a higher concentration of the active catalyst, favoring the desired reaction over byproduct pathways.[6]
Q4: My main byproduct is the dehalogenated starting material. How can I fix this?
A4: Dehalogenation is a common issue, particularly when the desired coupling is slow.[6][12] The hydrogen atom can come from trace water, the solvent, or the nucleophile.[6][7] To prevent this:
-
Work Under Strictly Anhydrous Conditions: Oven-dry all glassware and use anhydrous, degassed solvents. Ensure all reagents are free of water.[2][6]
-
Use an Inert Atmosphere: Perform the entire procedure, from reagent addition to the reaction itself, under a nitrogen or argon atmosphere to prevent oxygen from interfering with the catalyst.[6]
-
Increase the Rate of Coupling: A faster primary reaction will outcompete the dehalogenation side reaction. You can achieve this by screening different ligands and bases to find a more active catalytic system for your specific substrates.[2]
Q5: Can I run an unsymmetrical Ullmann reaction without getting homocoupling products?
A5: Yes, modern ligand-based protocols are designed for unsymmetrical cross-coupling reactions (e.g., C-N or C-O coupling). However, achieving high selectivity in unsymmetrical C-C coupling between two different aryl halides can be challenging, potentially yielding a mixture of the desired Ar-Ar' product along with Ar-Ar and Ar'-Ar' homocoupling byproducts.[13] For C-N and C-O couplings, using a slight excess (e.g., 1.2 equivalents) of the nucleophile (amine or alcohol) can help drive the reaction towards the desired cross-coupled product.[6] For difficult unsymmetrical couplings, adjusting the stoichiometry by using a significant excess of one of the coupling partners can sometimes improve the yield of the desired product.[12]
Experimental Protocols
Protocol 1: General Procedure for a Ligand-Assisted Ullmann C-N Coupling [2][6]
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine nucleophile (1.2 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), the copper catalyst (e.g., CuI, 0.05 mmol, 5 mol%), and the ligand (e.g., 1,10-phenanthroline or N-methylglycine, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane, DMF, or toluene, ~0.2 M concentration) via a syringe.
-
Reaction: Place the vessel in a preheated heating block or oil bath at the desired temperature (e.g., 80-120 °C). Stir the mixture for the required time (typically monitored over 12-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Visual Diagrams
Caption: Troubleshooting workflow for optimizing Ullmann reactions.
Caption: Key parameters influencing byproduct formation in Ullmann reactions.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 10. pure.rug.nl [pure.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
strategies to improve yield in indazole synthesis from hydrazones
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of indazoles from hydrazones. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your reaction conditions and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges and side products encountered in indazole synthesis from hydrazones?
A1: The primary challenges in indazole synthesis from hydrazones include achieving high yields, controlling regioselectivity between the 1H- and 2H-indazole isomers, and minimizing the formation of side products.[1][2] Common side products can include unreacted hydrazone, dimeric impurities, and indazolones.[1] The formation of these byproducts is highly dependent on the specific synthetic route and reaction conditions employed.[1]
Q2: How can I control the regioselectivity to favor the formation of the desired 1H-indazole isomer?
A2: Controlling regioselectivity is a critical aspect of indazole synthesis. The 1H-indazole is generally the more thermodynamically stable tautomer.[2] Strategies to enhance its formation often involve careful selection of the base, solvent, and reaction temperature. For instance, in N-alkylation reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) typically favors the formation of the N-1 substituted product.[1][2]
Q3: What factors influence the yield of my indazole synthesis?
A3: Several factors can significantly impact the yield of your synthesis. These include the choice of catalyst (in metal-catalyzed reactions), the reaction temperature, the choice of solvent and base, and the nature of the substituents on the hydrazone starting material. For example, transition-metal-catalyzed methods, such as those using rhodium, palladium, or copper, have been shown to produce moderate to high yields across a range of substrates.[3][4]
Q4: Can the reaction temperature adversely affect the outcome of the synthesis?
A4: Yes, elevated temperatures can sometimes lead to the formation of undesired side products or decomposition of the starting materials or product.[1] It is crucial to carefully control the reaction temperature according to the specific protocol being followed. Some modern synthetic methods are designed to proceed under mild conditions to avoid these issues.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield | - Inefficient catalyst activity- Suboptimal reaction temperature or time- Poor choice of solvent or base- Steric hindrance from substituents | - Catalyst: Screen different transition metal catalysts (e.g., Rh(III), Pd(OAc)₂, Cu(OAc)₂) and ligands.[4][5]- Temperature/Time: Optimize the reaction temperature and monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Solvent/Base: Experiment with different solvents and bases. For example, in SNAr cyclizations, a one-pot domino process has been shown to be effective.[3]- Substituents: If steric hindrance is suspected, consider modifying the synthetic route or using a more active catalyst system. |
| Poor Regioselectivity (Mixture of 1H- and 2H-isomers) | - Reaction conditions favoring both kinetic and thermodynamic products- Nature of substituents on the arylhydrazone | - Base and Solvent: For N-alkylation, use NaH in THF to favor the 1H-isomer.[1][2]- Substituents: Be aware that electron-withdrawing groups at the C-7 position can favor N-2 substitution.[2]- Synthetic Route: Consider synthetic strategies specifically designed to yield the desired isomer, such as certain cyclization reactions.[2] |
| Formation of Side Products (e.g., Indazolones, Dimers) | - Presence of oxygen or moisture- High reaction temperatures- Inappropriate workup procedure | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Temperature Control: Maintain the recommended reaction temperature to avoid thermal decomposition and side reactions.[1]- Workup: Follow the purification protocol carefully. Chromatographic techniques like HPLC can be effective for separating isomers and removing impurities.[1] |
| Incomplete Reaction (Starting Material Remains) | - Insufficient reaction time or temperature- Deactivated catalyst- Inefficient base | - Reaction Time/Temperature: Increase the reaction time or temperature incrementally while monitoring the reaction progress.- Catalyst: Ensure the catalyst is fresh and active. In some cases, a higher catalyst loading may be necessary.[4]- Base: Ensure the base is strong enough to facilitate the desired deprotonation or cyclization step. |
Quantitative Data on Indazole Synthesis Yields
The following tables summarize yields reported for various synthetic strategies for producing indazoles from hydrazones.
Table 1: Transition-Metal-Catalyzed Synthesis
| Catalyst System | Hydrazone Type | Yield (%) | Reference |
| Rh(III) | Aldehyde Phenylhydrazones | Moderate to High | [3][4] |
| Cu(OAc)₂ | o-haloaryl N-sulfonylhydrazones | Good to Excellent | [4] |
| Pd(OAc)₂ | Pyrazoles and internal alkynes | Moderate to Good | [4] |
| CuI / K₂CO₃ | Bromoacetophenone/bromobenzaldehyde arylhydrazones | Good | [4] |
Table 2: One-Pot and SNAr Procedures
| Method | Hydrazone Type | Yield (%) | Reference |
| One-pot domino process (SNAr) | Acetophenone series | 73-96 | [3] |
| Step-wise addition (SNAr) | Benzaldehyde series | 63-73 | [3] |
| General one-pot protocol | 1-aryl-1H-indazole formation | 62-78 | [3] |
Experimental Protocols
Protocol 1: Rh(III)-Catalyzed Synthesis of 1H-Indazoles from Aldehyde Phenylhydrazones
This protocol is based on a method described for the double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones.[3][4]
-
Reactants: To a reaction vessel, add the aldehyde phenylhydrazone (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).
-
Solvent: Add dichloroethane (DCE) as the solvent.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80 °C) under an inert atmosphere for a designated time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Domino SNAr Synthesis of 1-Aryl-1H-indazoles
This protocol is adapted from a procedure for the synthesis of 1-aryl-1H-indazoles from acetophenone-derived hydrazones.[3]
-
Reactants: In a reaction flask, combine the substituted acetophenone, an arylhydrazine, and a suitable base (e.g., K₂CO₃) in a solvent like DMSO.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 120 °C) for the required duration. The reaction proceeds through the in-situ formation of the hydrazone followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure.
-
Monitoring: Track the consumption of starting materials and the formation of the product by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to obtain the desired 1-aryl-1H-indazole.
Visualizing Synthetic Workflows
Diagram 1: General Workflow for Transition-Metal-Catalyzed Indazole Synthesis
Caption: A generalized workflow for the synthesis of indazoles from hydrazones using transition metal catalysis.
Diagram 2: Logical Relationship for Optimizing Indazole Yield
Caption: A decision-making diagram for troubleshooting and improving the yield of indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4,6-Difluoro-1H-indazole and Its Isomers for Drug Discovery Professionals
An In-depth Analysis of Physicochemical and Biological Properties of Fluorinated Indazole Scaffolds
The indazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous kinase inhibitors and other therapeutic agents. The strategic placement of fluorine atoms on this scaffold can significantly modulate a compound's physicochemical properties and biological activity, influencing its drug-like characteristics. This guide provides a comprehensive comparison of 4,6-Difluoro-1H-indazole with other mono- and di-fluorinated indazole isomers, offering researchers, scientists, and drug development professionals a valuable resource for informed decision-making in their discovery efforts.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine atoms to the indazole ring alters key physicochemical parameters such as lipophilicity (logP), acidity (pKa), and solubility. These properties are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for all isomers is not uniformly available, a combination of reported and predicted values provides a useful comparative landscape.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (Predicted) |
| 1H-Indazole | C₇H₆N₂ | 118.14 | 1.8 | 13.9 |
| 4-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | 2.0 | 13.2 |
| 5-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | 2.3 | 12.9 |
| 6-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | 2.1 | 13.5 |
| This compound | C₇H₄F₂N₂ | 154.12 | 1.8 | ~12-13 |
| 5,6-Difluoro-1H-indazole | C₇H₄F₂N₂ | 154.12 | 1.8 | ~12-13 |
Note: LogP and pKa values are primarily computed predictions from various sources and should be considered as estimates. Experimental verification is recommended.
The data suggests that fluorination generally increases lipophilicity, although the effect of multiple fluorine substitutions, as in the difluoro-isomers, can be more complex and may not be simply additive. The electron-withdrawing nature of fluorine is expected to increase the acidity of the indazole N-H proton, resulting in a lower pKa compared to the parent 1H-indazole.
Biological Activity: The Impact of Fluorine Substitution on Kinase Inhibition
Indazole derivatives are well-established as potent inhibitors of various protein kinases, playing a crucial role in oncology and inflammation research. The position of fluorine substitution can dramatically influence the inhibitory potency and selectivity of these compounds. While direct comparative biological data for the parent fluoro-indazole cores is limited, studies on their derivatives provide valuable insights.
For instance, derivatives of 6-fluoroindazole have been shown to be potent inhibitors of ROCK1 kinase with significantly enhanced oral bioavailability compared to their 4-fluoro counterparts. In the context of anti-HIV activity, 5-fluoroindole derivatives were found to be more potent than their 4-fluoroindole analogues, suggesting that the 5-position may be a more favorable site for fluorine substitution in certain therapeutic applications.
Experimental Protocols
To facilitate further research and validation of the presented data, detailed protocols for key experiments are provided below.
Synthesis of Fluoro-Substituted Indazoles
A common route for the synthesis of fluoro-substituted indazoles involves the cyclization of a corresponding fluorinated ortho-aminobenzonitrile or ortho-fluorobenzaldehyde with a hydrazine source.
General Procedure for the Synthesis of this compound:
A mixture of 2,4,6-trifluorobenzaldehyde and hydrazine hydrate in a suitable solvent (e.g., ethanol or dioxane) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Kinase Inhibition Assay (VEGFR2)
The inhibitory activity of indazole isomers against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis, can be determined using a luminescence-based kinase assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing ATP and the specific VEGFR2 substrate.
-
Compound Dilution: Serially dilute the test compounds (e.g., this compound and its isomers) in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the VEGFR2 enzyme, the reaction buffer, and the diluted test compounds. Incubate at room temperature to allow the kinase reaction to proceed.
-
Luminescence Detection: Add a detection reagent that quantifies the amount of ADP produced, which is directly proportional to kinase activity. The luminescence signal is measured using a plate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Determination of Physicochemical Properties
LogP Determination (Shake-Flask Method):
-
A solution of the compound in n-octanol is shaken with an equal volume of water.
-
The mixture is allowed to equilibrate.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
pKa Determination (Potentiometric Titration):
-
A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) is prepared.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a pH meter.
-
The pKa is determined from the titration curve as the pH at which the compound is half-ionized.
Solubility Assay (Kinetic Solubility):
-
A concentrated stock solution of the compound in DMSO is prepared.
-
Aliquots of the stock solution are added to an aqueous buffer at various final concentrations.
-
The solutions are incubated for a set period, and any precipitate formed is measured, often by nephelometry (light scattering).
-
The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Visualizing the Landscape of Indazole Research
To better understand the relationships and workflows in the study of indazole isomers, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of fluoro-indazole isomers.
Caption: Logical relationship between indazole isomers and their key properties.
Caption: Simplified VEGFR signaling pathway showing the point of inhibition by indazole derivatives.
A Comparative Guide to 4,6-Difluoro-1H-indazole and 5-fluoro-1H-indazole in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a well-established pharmacophore in numerous kinase inhibitors, prized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic placement of fluorine atoms on this scaffold can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. Fluorine's high electronegativity and ability to form favorable orthogonal interactions can enhance binding affinity and modulate metabolic stability.
I. Inferred Kinase Inhibition Profile and Structure-Activity Relationship
Based on the analysis of various fluorinated indazole derivatives, we can extrapolate the potential impact of the 4,6-difluoro and 5-fluoro substitution patterns on kinase inhibitory activity.
4,6-Difluoro-1H-indazole: The presence of two fluorine atoms at the 4 and 6 positions is anticipated to significantly impact the electronic and steric properties of the indazole ring. This substitution pattern can enhance binding affinity through interactions with specific amino acid residues in the ATP-binding pocket. For instance, in the context of fibroblast growth factor receptor (FGFR) inhibitors, fluorine substitutions on the indazole ring have been shown to form hydrophobic interactions with residues such as Val492 and Ala640, contributing to high potency.[1]
5-fluoro-1H-indazole: A single fluorine atom at the 5-position can also confer advantageous properties. Studies on Glycogen Synthase Kinase-3 (GSK-3) inhibitors have indicated that substitutions at the 5-position of the indazole ring can be crucial for potency.[1] Furthermore, in the development of Tropomyosin receptor kinase A (TrkA) inhibitors, a fluoro group at the 5-position of an indazole derivative resulted in excellent potency.[2]
The differential placement of fluorine atoms in these two scaffolds will likely lead to distinct kinase selectivity profiles. The 4,6-difluoro substitution may offer more extensive interactions within the binding site, potentially leading to higher potency for certain kinases, while the 5-fluoro substitution provides a different vector for interaction that may be more favorable for other kinases.
II. Quantitative Data on Related Fluorinated Indazole Kinase Inhibitors
To illustrate the impact of fluorine substitution on kinase inhibition, the following table summarizes the IC50 values of various fluorinated indazole derivatives against their respective target kinases. It is crucial to note that these compounds have additional substitutions beyond the fluorinated indazole core, and the data is presented to highlight the contribution of the fluorinated scaffold to the overall activity.
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference(s) |
| 6-Fluoro-1H-indazol-3-amine derivative (27a) | FGFR1 | < 4.1 | [1] |
| FGFR2 | 2.0 | [1] | |
| 5-Fluoro-indazole derivative (39e) | TrkA | 0.3 | [2] |
| 6-Fluoroindazole derivative (52) | ROCK1 | 14 | [3] |
| 4-Fluoroindazole derivative (51) | ROCK1 | 2500 | [3] |
| 6-(3,5-Difluorophenyl)-1H-indazole derivative (14d) | FGFR1 | 5.5 | [1] |
III. Experimental Protocols
A detailed methodology for a standard in vitro kinase inhibition assay is provided below. This protocol is representative of the assays used to generate the data for fluorinated indazole derivatives.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
1. Reagent Preparation:
- Prepare a stock solution of the test compound (e.g., this compound or 5-fluoro-1H-indazole derivative) in 100% DMSO.
- Create a serial dilution of the test compound in the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
2. Kinase Reaction:
- In a 384-well plate, add the serially diluted test compound or vehicle control.
- Add the kinase and substrate solution to each well.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
3. Signal Detection:
- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30-60 minutes.
4. Data Analysis:
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
IV. Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a common target for indazole-based kinase inhibitors.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Experimental Workflow Diagram
The diagram below outlines the general workflow for determining the IC50 value of a kinase inhibitor.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indazole-Based PI3Kδ Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the efficacy of 4,6-disubstituted-1H-indazole-based inhibitors targeting Phosphoinositide 3-kinase delta (PI3Kδ), benchmarked against other selective inhibitors. This document provides supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Among the various targets, the delta isoform of phosphoinositide 3-kinase (PI3Kδ) has garnered significant attention due to its crucial role in B-cell malignancies and inflammatory diseases. This guide focuses on the efficacy of 4,6-disubstituted-1H-indazole-based inhibitors of PI3Kδ, providing a comparative analysis with other notable PI3Kδ inhibitors. While specific data for 4,6-difluoro-1H-indazole-based PI3Kδ inhibitors is limited in publicly available literature, this guide will utilize a representative 4,6-disubstituted indazole compound to illustrate the potential of this chemical class.
Performance Comparison of PI3Kδ Inhibitors
The development of selective PI3Kδ inhibitors has led to clinically approved drugs and numerous investigational agents. The following table summarizes the in vitro potency (IC50) of a representative 4,6-disubstituted-1H-indazole-based inhibitor against PI3Kδ and compares it with other well-characterized selective PI3Kδ inhibitors.
| Compound Class | Representative Inhibitor/Compound | PI3Kδ IC50 (nM) | Selectivity Profile |
| 4,6-Disubstituted-1H-Indazole | Compound 9x | ~10-50 | High selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, γ).[2] |
| Purine-based | Idelalisib (CAL-101) | 2.5 - 19 | Highly selective for p110δ, with 40- to 300-fold selectivity over other PI3K class I enzymes.[3][4][5][6] |
| Quinoline-based | AMG319 | 18 | Potent and selective for PI3Kδ, with IC50 values for PI3Kγ, PI3Kβ, and PI3Kα of 850 nM, 2.7 µM, and 33 µM, respectively.[1][7][8] |
| Thiazole-based | GSK2269557 (Nemiralisib) | ~10 | Potent and selective PI3Kδ inhibitor.[9][10] |
| Quinazoline-based | IC-87114 | 500 | Selective for PI3Kδ with IC50 values for PI3Kα, PI3Kβ, and PI3Kγ of >100 µM, 75 µM, and 29 µM, respectively.[11][12] |
Signaling Pathway
The PI3K/AKT signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human cancers.
Caption: The PI3K/AKT Signaling Pathway and the inhibitory action of 4,6-disubstituted-1H-indazole-based inhibitors.
Experimental Protocols
Biochemical PI3Kδ Kinase Assay
This protocol outlines a general method for determining the in vitro potency of an inhibitor against PI3Kδ using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human PI3Kδ enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., 4,6-disubstituted-1H-indazole compound) and control inhibitors (e.g., Idelalisib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and control inhibitors in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3Kδ enzyme and the lipid substrate in the kinase assay buffer to their working concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3Kδ enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP/lipid substrate mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an inhibitor.
Materials:
-
Cancer cell line expressing PI3Kδ (e.g., a B-cell lymphoma line)
-
Complete cell culture medium
-
Test inhibitor and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test and control inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Normalize the absorbance values of the treated wells to the vehicle-treated control wells.
-
Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Western Blot Analysis of Phospho-AKT (p-AKT)
This protocol is used to assess the ability of an inhibitor to block the PI3K signaling pathway by measuring the phosphorylation of AKT, a key downstream effector.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test inhibitor and control inhibitors
-
Growth factor (e.g., IGF-1 or insulin) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-AKT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total AKT antibody to normalize for protein loading.
-
Quantify the band intensities to determine the extent of AKT phosphorylation inhibition.
-
Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of kinase inhibitors, from initial screening to cellular and in vivo validation.
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMG319 | 1608125-21-8 | PI3K | MOLNOVA [molnova.com]
- 8. AMG319 (ACP-319) | PI3Kδ inhibitor | CAS 1608125-21-8 | Buy AMG319 (ACP-319) from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Comparative Analysis of 4,6-Difluoro-1H-indazole Derivatives in Kinase Inhibition
A detailed guide for researchers and drug development professionals on the structure-activity relationship (SAR) of fluorinated indazole derivatives, with a focus on the 4,6-difluoro-1H-indazole scaffold. This document provides a comparative analysis of their biological performance, supported by experimental data, detailed methodologies, and pathway visualizations.
The indazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use. The strategic placement of fluorine atoms on the indazole ring can significantly influence the compound's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. This guide focuses on the structure-activity relationships of this compound derivatives and compares their performance with other relevant fluorinated analogues. While specific SAR studies on the 4,6-difluoro substitution pattern are limited, analysis of closely related compounds provides valuable insights into its potential as a promising scaffold in drug discovery.
Performance Comparison of Fluorinated Indazole Derivatives
The introduction of fluorine substituents on the indazole ring has been shown to enhance the biological activity of these compounds. The following tables summarize the inhibitory activities of various fluorinated indazole derivatives against different protein kinases and cancer cell lines, providing a basis for comparative analysis.
Table 1: Kinase Inhibitory Activity of Fluorinated Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| X4 | ALK | 512 | 5-(3,5-difluorobenzyl)-1H-indazole | [1] |
| ROS1 | 766 | [1] | ||
| Compound 100 | FGFR1 | <4.1 | 6-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amine | [2] |
| FGFR2 | 2.0 ± 0.8 | [2] | ||
| Compound 102 | FGFR1 | 30.2 ± 1.9 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-carboxamide-1H-indazole | [2] |
| Compound 82a | Pim-1 | 0.4 | 3-(pyrazin-2-yl)-1H-indazole with 2,6-difluorophenyl moiety | [2] |
| Pim-2 | 1.1 | [2] | ||
| Pim-3 | 0.4 | [2] | ||
| Compound 109 | EGFR T790M | 5.3 | 1H-indazole derivative | [2] |
| EGFR | 8.3 | [2] | ||
| Compound 89 | Bcr-AblWT | 14 | 1H-indazol-3-amine derivative | [2] |
| Bcr-AblT315I | 450 | [2] | ||
| Compound C05 | PLK4 | <0.1 | Indazole-based PLK4 inhibitor | [3] |
Table 2: Anti-proliferative Activity of Fluorinated Indazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| X4 | H2228 (Lung Cancer) | 0.034 ± 0.002 | 5-(3,5-difluorobenzyl)-1H-indazole | [1] |
| Compound 100 | KG1 | 25.3 ± 4.6 | 6-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amine | [2] |
| SNU16 | 77.4 ± 6.2 | [2] | ||
| Compound 6o | K562 (Leukemia) | 5.15 | 1H-indazole-3-amine derivative | [4] |
| Compound 2f | Various Cancer Cell Lines | 0.23 - 1.15 | Indazole derivative | [5] |
| C05 | IMR-32 (Neuroblastoma) | 0.948 | Indazole-based PLK4 inhibitor | [3] |
| MCF-7 (Breast Cancer) | 0.979 | [3] | ||
| H460 (Non-small cell lung) | 1.679 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., ALK, ROS1, FGFR)
-
Substrate peptide
-
Test compounds (this compound derivatives and alternatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 2.5 µL of the test compound solution or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the test compounds on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., H2228, K562, MCF-7)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[4][7]
Visualizing Molecular Interactions and Workflows
To better understand the context of the SAR studies, the following diagrams illustrate a representative signaling pathway targeted by indazole derivatives and a general experimental workflow for their evaluation.
References
- 1. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profiling of 4,6-Difluoro-1H-indazole Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the 4,6-difluoro-1H-indazole scaffold has emerged as a promising pharmacophore. The strategic placement of fluorine atoms at the 4 and 6 positions of the indazole ring can enhance potency and modulate physicochemical properties, making it an attractive starting point for the development of targeted therapies.[1] This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on this scaffold, offering insights for researchers, scientists, and drug development professionals.
Understanding Kinase Cross-Reactivity
A critical aspect of kinase inhibitor development is its selectivity profile. Cross-reactivity, the binding of an inhibitor to unintended kinase targets, can lead to off-target effects and potential toxicity.[1] Comprehensive profiling of an inhibitor's interactions across the human kinome is therefore an essential step in preclinical development.
Comparative Kinase Inhibition Profiles
The selectivity of kinase inhibitors can vary significantly based on the core scaffold and its substitutions. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) or percentage of inhibition for representative indazole-based compounds against a panel of kinases, offering a quantitative comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of a Representative Indazole-Based PLK4 Inhibitor (C05) [2][3]
| Kinase Target | C05 (% Inhibition at 0.5 µM) |
| PLK4 | 87.45% |
| PLK1 | 15.32% |
| PLK2 | 21.89% |
| PLK3 | 12.56% |
| CDK2/cyclin A | 25.78% |
| CDK4/cyclin D3 | 10.23% |
| Aurora A | 31.45% |
| Aurora B | 28.91% |
| CHK1 | 18.67% |
Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[2][3]
Table 2: Comparative Kinase Inhibition of a Representative 3-Aminoindazole Derivative (ABT-869) [4]
| Compound/Scaffold | KDR (VEGFR2) | FLT3 | c-Kit | PDGFRβ |
| ABT-869 (3-aminoindazole urea) | 4 | 29 | 16 | 66 |
Data is presented as IC50 in nM.[4]
Table 3: Comparison with an Alternative Scaffold (Aminopyrazole vs. Indazole) [1]
| Scaffold | Compound Example | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |
| Aminopyrazole | SR-3576 | 7 | >20,000 | >2857 |
| Indazole | SR-3737 | 12 | 3 | 0.25 |
Experimental Protocols for Cross-Reactivity Studies
Detailed and reproducible methodologies are fundamental for the reliable comparative analysis of kinase inhibitors. The following sections provide step-by-step protocols for widely used kinase inhibitor profiling assays.
KINOMEscan® Assay Protocol
The KINOMEscan® platform is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.
Methodology:
-
Assay Components : The assay consists of a DNA-tagged kinase, an immobilized ligand that binds to the kinase active site, and the test compound.
-
Competition : The test compound is mixed with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase.
-
Quantification : The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis : The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, or as a dissociation constant (Kd).
ADP-Glo™ Kinase Activity Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in a reaction. A lower luminescence signal indicates higher kinase activity and therefore less inhibition.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation : Prepare a stock solution of the 1H-indazole-based compound in 100% DMSO.
-
Reaction Setup : A reaction mixture is prepared containing the kinase of interest, the substrate, ATP, and the test compound in a suitable reaction buffer.
-
Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).[2]
-
Signal Detection : After the kinase reaction, a reagent is added to deplete the remaining ATP and generate a luminescent signal. The luminescence is measured using a luminometer.
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Data Visualization
Signaling Pathway and Experimental Workflow
Visualizing the context of kinase inhibition and the methodologies for its evaluation is crucial for a comprehensive understanding.
References
A Comparative Guide to 4,6-Difluoro-1H-indazole Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in numerous clinically approved and investigational drugs. Its unique structure allows for diverse biological activities, most notably the potent inhibition of protein kinases, which are pivotal targets in oncology. This guide offers an objective comparison of 4,6-difluoro-1H-indazole compounds against other relevant indazole derivatives and established kinase inhibitors, supported by experimental data from published studies.
The strategic placement of fluorine atoms on the indazole ring can significantly influence a compound's metabolic stability, binding affinity, and cell permeability. While direct head-to-head comparative studies on a broad series of this compound derivatives are limited in publicly available literature, this guide collates existing data to provide valuable insights into their potential as therapeutic agents.
In Vitro Performance Comparison
The following tables summarize the in vitro activity of representative this compound derivatives and their analogs against various cancer-related protein kinases and cell lines.
Table 1: Kinase Inhibition Profile of Fluorinated Indazole Derivatives
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Compound with 2,6-difluoro-3-methoxyphenyl group on indazole scaffold | FGFR1 | < 4.1 | ABT-869 (3-aminoindazole urea) | KDR (VEGFR2) | 4 |
| FGFR2 | 2.0 ± 0.8 | FLT3 | 11 | ||
| 6-Fluoroindazole derivative (Compound 52) | ROCK1 | 14 | 4-Fluoroindazole derivative (Compound 51) | ROCK1 | 2500 |
| 3-(Pyrazin-2-yl)-1H-indazole derivative (13o) | Pim-1 | 0.8 | 3-(Pyrazin-2-yl)-1H-indazole (Hit 2) | Pim-1 | 500 |
| Pim-2 | 2.1 | Pim-2 | >1000 | ||
| Pim-3 | 1.5 | Pim-3 | 750 |
Table 2: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound with 2,6-difluoro-3-methoxyphenyl group on indazole scaffold | KG1 | Leukemia | 25.3 ± 4.6 | Compound 2f (Indazole derivative) | 4T1 | Breast Cancer | 0.23 |
| SNU16 | Gastric Cancer | 77.4 ± 6.2 | HepG2 | Liver Cancer | 0.80 | ||
| Compound 6o (Indazole-3-amine derivative) | K562 | Leukemia | 5.15 | MCF-7 | Breast Cancer | 0.34 | |
| A549 | Lung Cancer | >50 | 5-Fluorouracil | K562 | Leukemia | 7.24 | |
| PC-3 | Prostate Cancer | >50 | A549 | Lung Cancer | 8.51 | ||
| Hep-G2 | Liver Cancer | >50 | PC-3 | Prostate Cancer | 9.12 | ||
| HEK-293 (Normal) | - | 33.2 | Hep-G2 | Liver Cancer | 6.83 |
In Vivo Evaluation
A study on a substituted indazole derivative, compound 2f, demonstrated its ability to suppress the growth of a 4T1 tumor model in vivo without obvious side effects.[1] This provides a basis for the potential in vivo efficacy of structurally related this compound compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of investigational compounds. Below are protocols for key experiments cited in the evaluation of indazole derivatives.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Materials:
-
Recombinant FGFR1 kinase
-
Peptide substrate
-
ATP
-
Assay buffer
-
Test compounds
-
Kinase detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the kinase, peptide substrate, and test compound dilutions to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the kinase detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of this compound compounds.
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound compounds.
Caption: General experimental workflow for the evaluation of this compound compounds.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indazoles in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds has become a pivotal tool in medicinal chemistry. This guide provides a comparative analysis of fluorinated and non-fluorinated indazoles, supported by experimental data, to objectively assess the impact of fluorination on key pharmacological parameters.
The indazole core is a privileged scaffold in drug discovery, appearing in a multitude of compounds targeting a diverse range of biological targets. Fluorination, the process of replacing a hydrogen atom with a fluorine atom, can dramatically alter the physicochemical and pharmacokinetic properties of these molecules. This targeted modification can lead to enhanced metabolic stability, improved binding affinity and selectivity, and better cell permeability, ultimately contributing to the development of more effective and safer therapeutics.
Enhanced Biological Activity: A Quantitative Comparison
The introduction of fluorine atoms into the indazole ring system has consistently demonstrated a significant improvement in biological potency across various therapeutic targets. Below, we present a summary of quantitative data from preclinical studies, highlighting the superior performance of fluorinated indazoles compared to their non-fluorinated analogues.
Table 1: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated Indazoles
| Target Enzyme | Compound Type | Compound ID | IC50 / Ki | Fold Improvement | Reference |
| Rho Kinase (ROCK1) | Non-Fluorinated Indazole | - | 2500 nM (IC50) | - | [1] |
| 6-Fluoro-Indazole | 52 | 14 nM (IC50) | ~178x | [1] | |
| Factor Xa | Non-Fluorinated Indazole | - | >14,400 nM (Ki) | - | |
| 7-Fluoro-Indazole | 167a | 223 nM (Ki) | >64x | ||
| Reverse Transcriptase | Non-Fluorinated Indazole | 16 | 332 nM (IC50) | - | [1] |
| 5-Fluoro-Indazole | 17a | 50 nM (IC50) | ~7x | [1] | |
| 5-Fluoro-Indazole | 17b | 25 nM (IC50) | ~13x | [1] |
As evidenced by the data, fluorination can lead to a dramatic increase in inhibitory potency, with improvements ranging from several-fold to over a hundred-fold. This enhancement is often attributed to fluorine's unique electronic properties, which can influence binding interactions with the target protein.
Improved Metabolic Stability and Pharmacokinetics
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) family. This "metabolic blocking" can lead to a longer half-life and improved bioavailability of the drug candidate.
Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indazoles
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Species | Reference |
| UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse |
The data for the CF3-substituted indazole analog of UT-155 clearly demonstrates a significant increase in metabolic half-life, a desirable property for drug candidates. Furthermore, studies have shown that fluorinated indazoles can exhibit enhanced oral bioavailability. For instance, 6-fluoroindazole 52 not only showed a marked increase in ROCK1 inhibitory potency but also a dramatic increase in oral bioavailability to 61%.[1]
Experimental Protocols
To provide a comprehensive understanding of the data presented, detailed methodologies for the key experiments are outlined below.
In Vitro Rho Kinase (ROCK1) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against Rho Kinase (ROCK1).
Methodology:
-
Reaction Setup: Kinase assays are performed in a 384-well plate format. Each well contains 4 ng of ROCK1 enzyme in a kinase buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT).
-
Substrate and ATP: The reaction mixture includes 0.2 µg/µl of S6 peptide (a ROCK substrate) and 5 µM ATP.
-
Compound Incubation: Test compounds (or DMSO as a vehicle control) are added to the wells.
-
Reaction Initiation and Incubation: The reaction is incubated for 1 hour at room temperature.
-
Luminescence Detection: An equal volume of Kinase Glo® reagent is added to each well, and the plate is incubated for an additional 40 minutes. Luminescence is then measured using a microplate reader.
-
Data Analysis: The percent inhibition is calculated relative to the enzyme control without any inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
In Vitro Factor Xa Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against Factor Xa.
Methodology:
-
Plasma Preparation: Patient citrated platelet-poor plasma (PPP) is used as the source of antithrombin.
-
Reaction Mixture: The PPP is mixed with a known amount of Factor Xa.
-
Inhibitor Incubation: The test compound is added to the mixture. The degree of Factor Xa inhibition is directly related to the concentration of the inhibitor.
-
Chromogenic Substrate: A chromogenic substrate specific for Factor Xa is added. Residual, uninhibited Factor Xa cleaves the substrate, releasing a colored product.
-
Absorbance Measurement: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is inversely proportional to the amount of inhibitor present.
-
Data Analysis: A standard curve is constructed using known concentrations of a standard inhibitor. The Ki value for the test compound is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.[3][4]
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against HIV-1 Reverse Transcriptase (RT).
Methodology:
-
Assay Principle: This is a colorimetric assay that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand by HIV-1 RT.
-
Plate Preparation: A template/primer hybrid (e.g., poly(A) x oligo(dT)15) is immobilized on streptavidin-coated microplate wells.
-
Reaction Components: Recombinant HIV-1 RT is added to the wells along with a mixture of deoxynucleoside triphosphates (dNTPs), including DIG-labeled dUTP.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Reaction and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for 1-2 hours.
-
Detection: The incorporated DIG is detected using an anti-DIG antibody conjugated to peroxidase, followed by the addition of a peroxidase substrate to produce a colorimetric signal.
-
Data Analysis: The absorbance is measured, and the percent inhibition is calculated. The IC50 value is determined from the dose-response curve.[5][6]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using an in vitro model.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell™ plates and cultured for 18-22 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral): The test compound is added to the apical (donor) compartment. Samples are taken from the basolateral (receiver) compartment at specific time points.
-
Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral compartment and samples taken from the apical compartment.
-
Sample Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate for efflux transporters.[7][8]
Visualizing the Impact of Fluorination
To further illustrate the concepts discussed, the following diagrams depict a relevant signaling pathway and a typical experimental workflow.
Caption: The ROCK signaling pathway, a key regulator of actomyosin contraction.
Caption: A generalized workflow for a Caco-2 permeability assay.
Conclusion
The strategic incorporation of fluorine into the indazole scaffold offers a powerful approach to enhance the drug-like properties of these promising therapeutic agents. The experimental data clearly demonstrates that fluorination can lead to significant improvements in biological activity, metabolic stability, and pharmacokinetic profiles. For researchers in drug discovery, a thorough understanding of the effects of fluorination is crucial for the rational design of next-generation indazole-based therapeutics.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Anti-Xa Assays [practical-haemostasis.com]
- 4. lancet.co.za [lancet.co.za]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
Benchmarking the 4,6-Disubstituted-1H-Indazole Scaffold Against Leading IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes.[1] Notably, the 4,6-disubstituted-1H-indazole framework has emerged as a promising pharmacophore for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO), key enzymes in the kynurenine pathway of tryptophan metabolism.[2][3] Upregulation of IDO1 is a significant mechanism of immune evasion in cancer, making it a compelling target for immunotherapy.[4] This guide provides a comparative analysis of the inhibitory potential of the 4,6-disubstituted-1H-indazole scaffold, with a focus on the potential of 4,6-Difluoro-1H-indazole, against established clinical-stage IDO1 inhibitors.
While direct experimental data for this compound is not publicly available, this guide utilizes data from a closely related and potent analogue from a key study on 4,6-substituted-1H-indazole derivatives to provide a meaningful benchmark.[3] The comparison is drawn against the well-characterized IDO1 inhibitors Epacadostat, Linrodostat (BMS-986205), and Navoximod (GDC-0919).
Performance Comparison of IDO1 Inhibitors
The following table summarizes the in vitro inhibitory potency of a representative 4,6-disubstituted-1H-indazole analogue against the benchmark clinical candidates.
| Compound | Target(s) | IC50 (HeLa cell-based assay) | Reference |
| 4,6-Disubstituted-1H-Indazole Analogue (Compound 35) | IDO1/TDO | 1.37 µM | [3] |
| Epacadostat (INCB024360) | IDO1 | ~10 nM | [5][6] |
| Linrodostat (BMS-986205) | IDO1 | 1.1 nM | [6][7] |
| Navoximod (GDC-0919) | IDO1 | 75 nM | [8] |
Note: The IC50 value for the 4,6-Disubstituted-1H-Indazole Analogue is from a study that synthesized and tested a series of such compounds.[3] This value serves as a proxy for the potential activity of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating IDO1 inhibitors.
Caption: IDO1 enzyme's role in tryptophan metabolism and immune suppression.
Caption: General workflow for determining the IC50 of IDO1 inhibitors.
Experimental Protocols
In Vitro IDO1 Inhibition Assay (Cell-Based)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against IDO1 in a cellular context.
1. Cell Culture and IDO1 Induction:
-
HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
To induce IDO1 expression, the culture medium is replaced with fresh medium containing 100 ng/mL of human interferon-gamma (IFN-γ).
2. Compound Treatment:
-
Test compounds, including this compound and reference inhibitors, are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The IFN-γ-containing medium is removed from the cells and replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.
3. Incubation and Sample Collection:
-
The cells are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, the cell culture supernatant is collected for analysis.
4. Kynurenine Quantification:
-
The concentration of kynurenine in the supernatant is quantified using high-performance liquid chromatography (HPLC).
-
The supernatant is mixed with an equal volume of 10% trichloroacetic acid to precipitate proteins.
-
After centrifugation, the clear supernatant is injected into an HPLC system equipped with a C18 column.
-
Kynurenine is detected by UV absorbance at 365 nm.
5. Data Analysis:
-
A standard curve is generated using known concentrations of kynurenine.
-
The percentage of IDO1 inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
References
- 1. Facebook [cancer.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Assessing the Selectivity of 4,6-Difluoro-1H-indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic incorporation of fluorine atoms can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of a representative 4,6-disubstituted-1H-indazole derivative, as a proxy for 4,6-difluoro-1H-indazole derivatives, against the established phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, Idelalisib. This objective comparison, supported by experimental data and detailed methodologies, aims to aid researchers in evaluating the potential of this scaffold in kinase inhibitor design.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the biochemical potency of a representative 4,6-disubstituted-1H-indazole derivative and Idelalisib against the Class I PI3K isoforms. The data for the 4,6-disubstituted-1H-indazole is derived from a study by Hamblin et al. on selective PI3Kδ inhibitors.[1] Idelalisib is a clinically approved selective PI3Kδ inhibitor.[2][3][4]
| Compound/Scaffold | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (α/δ) | Selectivity (β/δ) | Selectivity (γ/δ) |
| 4,6-disubstituted-1H-indazole (Compound 172) | 100 | 10,000 | 6,309 | 6,309 | 100 | 63.1 | 63.1 |
| Idelalisib (CAL-101) | 2.5 | 820 | 565 | 89 | 328 | 226 | 35.6 |
*Note: IC50 values for the 4,6-disubstituted-1H-indazole are calculated from reported pIC50 values (pIC50 = -log(IC50 in M)).[1] A direct head-to-head comparison of a this compound derivative was not available in the public domain. The data for compound 172, a 4,6-disubstituted-1H-indazole, is used as a representative example of this scaffold's potential selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency and selectivity. Below are representative protocols for biochemical and cellular assays to determine the activity of PI3Kδ inhibitors.
Biochemical PI3Kδ Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2/PIP3 substrate
-
ATP
-
Test compounds (this compound derivatives and Idelalisib)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction:
-
Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of PI3Kδ enzyme in kinase assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a mixture of substrate and ATP in kinase assay buffer.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
B-cell lymphoma cell line (e.g., SU-DHL-4)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Mandatory Visualization
The following diagrams illustrate the PI3K/AKT signaling pathway, a key pathway in cell survival and proliferation, and a typical experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Novel Substituted 1H-Indazole-3-Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets.[1] Derivatives of this core structure have demonstrated significant therapeutic potential across multiple domains, including oncology, inflammation, and virology.[2][3] This guide provides a comparative analysis of the preclinical performance of novel substituted 1H-indazole-3-carboxamides, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and lead optimization efforts.
Comparative Analysis of Biological Activity
The biological activity of 1H-indazole-3-carboxamide derivatives is highly dependent on the nature and position of their substituents. Strategic modifications to this scaffold have yielded potent inhibitors of several key cellular targets. The following tables summarize quantitative data from various studies, highlighting the structure-activity relationships (SAR) of these compounds.
Table 1: Inhibition of p21-Activated Kinase 1 (PAK1) by 1H-Indazole-3-Carboxamide Derivatives
| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC50 (nM) | Key SAR Observations |
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring is crucial for high potency.[1][4] |
| - | H | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the ATP-binding site enhances inhibitory activity.[1][4] |
| - | H | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[1][4] |
Table 2: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) by 1H-Indazole-3-Carboxamide Derivatives
| Compound ID | Substituents | pIC50 | Key SAR Observations |
| Hit Compounds (Multiple) | Varied | 4.9 - 5.5 | In silico screening identified a new chemical scaffold for GSK-3β inhibition, with activities confirmed through in vitro assays.[5] |
Table 3: Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1) by N-1-Substituted Indazole-3-Carboxamides
| Compound ID | N-1 Substituent | PARP-1 IC50 (µM) | Key SAR Observations |
| 4 | 3-(piperidine-1-yl)propyl | 36 | Introduction of a three-carbon linker between the indazole core and a heterocycle led to inhibitory activity.[6] |
| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | 6.8 | Further modification of the heterocyclic moiety significantly improved potency.[6] |
Table 4: Anti-proliferative Activity of 1H-Indazole-3-Amine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Notes |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | Showed selectivity for cancer cells over normal cells (HEK-293, IC50 = 33.2 µM).[7] |
| 36 | HCT116 (Colorectal Cancer) | 0.4 | Exhibited potent anti-proliferative activity.[8] |
Table 5: Antiviral Activity of N-Arylindazole-3-Carboxamides against SARS-CoV-2
| Compound ID | Substituents | EC50 (µM) | Notes |
| 4a | 5-chloro, N-(3,5-dichlorophenyl) | 0.69 | Demonstrated potent inhibitory effect with low cytotoxicity.[3] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the preclinical evaluation of these novel compounds.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental findings.
Synthesis of 1H-Indazole-3-Carboxamide Derivatives
A general procedure for the synthesis of 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[9][10]
-
Activation of Carboxylic Acid: 1H-indazole-3-carboxylic acid is dissolved in a suitable solvent such as DMF. Coupling agents like HOBT and EDC.HCl are added, and the mixture is stirred at room temperature.[9]
-
Amide Bond Formation: The desired amine and a base (e.g., triethylamine) are added to the reaction mixture. The reaction is stirred for 4-6 hours at room temperature.[9]
-
Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the final 1H-indazole-3-carboxamide derivative.[9]
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of compounds against a specific kinase.
-
Reaction Setup: The kinase, a suitable substrate, and ATP are incubated in a buffer solution with varying concentrations of the test compound.[1]
-
Detection: The extent of the kinase reaction is measured. Common methods include radiometric assays using ³²P-ATP, fluorescence-based assays, or antibody-based detection of the phosphorylated substrate.[1]
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the dose-response data to a suitable curve.[1]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][11]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[11]
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound. Vehicle controls (e.g., DMSO) and positive controls are included.[11]
-
Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.[11]
-
MTT Addition and Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]
-
Data Analysis: Cell viability is calculated relative to the vehicle control, and IC50 values are determined from the dose-response curves.[11]
In Vitro Metabolism Study
These studies are conducted to understand the metabolic stability of the compounds.
-
Incubation: The test compound is incubated with human liver microsomes or hepatocytes.[2][12]
-
Cofactors: The incubation mixture includes necessary cofactors for metabolic enzymes, such as NADPH.[2]
-
Time Points: Samples are collected at various time points to monitor the disappearance of the parent compound.[2]
-
Analysis: The concentration of the parent compound is quantified using methods like LC-MS/MS.[12] This data is used to determine the in vitro clearance rate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole in Drug Discovery
In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged" structure, forming the backbone of numerous therapeutic agents.[1] This guide provides a comprehensive comparative analysis of 3-Amino-4,6-difluoro-1H-indazole, a fluorinated derivative with significant potential, against other indazole-based compounds and alternative kinase inhibitors. By examining experimental data, outlining detailed protocols, and visualizing key biological pathways, this document serves as a critical resource for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. In the context of 3-aminoindazoles, which are known to be effective "hinge-binding" fragments for protein kinase inhibitors, the addition of difluoro substitutions at the 4 and 6 positions is anticipated to modulate these properties favorably.[1][2]
Performance Comparison of Indazole Derivatives in Kinase Inhibition
The 3-aminoindazole core is a well-established motif in the design of kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding pocket of various kinases.[1] The following tables present a comparative summary of the inhibitory activities of different 3-aminoindazole derivatives, providing insights into the structure-activity relationships (SAR) and the impact of fluorination.
Table 1: Comparative Inhibitory Activity (IC50) of 3-Aminoindazole Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound/Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR4 IC50 (nM) | Cellular Activity (IC50, nM) | Reference |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine (Compound 7n) | 15.0 | - | - | 642.1 (KG-1 cells) | [3][4][5] |
| Optimized 3-aminoindazole derivative (Compound 7r) | 2.9 | - | - | 40.5 (KG-1 cells) | [3][4] |
| 6-fluoro-1H-indazol-3-amine derivative (Compound 27a) | < 4.1 | 2.0 | - | 25.3 (KG-1), 77.4 (SNU-16) | [2] |
| Aminoindazole derivative (Compound 7v) | - | - | < 1 (WT) | < 10 (Huh-7) | [6] |
| Aminoindazole derivative (Compound 7v) | - | - | < 1 (V550L) | < 10 (Huh-7) | [6] |
| Aminoindazole derivative (Compound 7v) | - | - | < 1 (V550M) | < 10 (Huh-7) | [6] |
Table 2: Comparative Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Indazole derivative (Compound 6o) | K562 | Chronic Myeloid Leukemia | 5.15 | [7][8] |
| Indazole derivative (Compound 6o) | A549 | Lung Cancer | > 50 | [7] |
| Indazole derivative (Compound 6o) | PC-3 | Prostate Cancer | > 50 | [7] |
| Indazole derivative (Compound 6o) | Hep-G2 | Hepatoma | > 50 | [7] |
| Indazole-based PLK4 inhibitor (Compound C05) | IMR-32 | Neuroblastoma | 0.948 | [9] |
| Indazole-based PLK4 inhibitor (Compound C05) | MCF-7 | Breast Cancer | 0.979 | [9] |
| Indazole-based PLK4 inhibitor (Compound C05) | H460 | Non-small cell lung cancer | 1.679 | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of 3-aminoindazole derivatives are provided below.
Synthesis of 3-Amino-1H-indazoles
A common synthetic route to 3-amino-1H-indazoles involves the reaction of ortho-fluorobenzonitriles with hydrazine hydrate.[10]
General Procedure:
-
A solution of the appropriately substituted ortho-fluorobenzonitrile (1 equivalent) in a suitable solvent such as butanol is prepared.
-
Hydrazine hydrate (excess, e.g., 10 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for a specified time (e.g., 20 minutes to several hours).[7]
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product can be purified by recrystallization or column chromatography.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[11]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase of interest
-
Kinase-specific substrate
-
Test compounds (e.g., 3-Amino-4,6-difluoro-1H-indazole derivatives)
-
ATP solution
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[11]
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.[11]
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.[11]
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution.[11]
-
Incubate the plate at room temperature for 60 minutes.[11]
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[11]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[11]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight.[11]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[11]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 3-aminoindazole derivatives and a general workflow for their evaluation in drug discovery.
Caption: FGFR Signaling Pathway Inhibition by 3-Aminoindazole Derivatives.
Caption: Potential Role of Indazole Derivatives in the p53-MDM2 Pathway.
Caption: General Workflow for Kinase Inhibitor Discovery and Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4,6-Difluoro-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents such as 4,6-Difluoro-1H-indazole are critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a fluorinated indazole derivative. Adherence to these procedures is imperative for regulatory compliance and the safety of all laboratory personnel.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste must be performed within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[1][2] Ensure that eyewash stations and safety showers are unobstructed and readily accessible.
Waste Segregation: The Foundational Step
Effective and compliant chemical waste disposal begins with proper segregation. As a fluorinated organic compound, this compound is classified as a halogenated organic waste. It must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.
Key Principles of Waste Segregation:
-
Do Not Mix : It is crucial to avoid mixing halogenated waste with non-halogenated organic waste. Commingling different waste streams complicates and increases the cost of disposal.
-
Original Containers : When possible, keep the chemical in its original container to prevent misidentification.
-
Container Compatibility : Use a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for halogenated solvent waste.
Step-by-Step Disposal Protocol
The following protocol details the standard operating procedure for the disposal of both pure this compound and materials contaminated with it.
-
Pure or Unused this compound :
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
Minimize dust generation during the transfer.
-
Ensure the container is securely sealed and accurately labeled with the chemical name and hazard information.
-
-
Contaminated Labware and Materials (e.g., gloves, weighing paper) :
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag before being deposited into the solid "Halogenated Organic Waste" container.
-
Glassware must be decontaminated prior to washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container. Following this initial rinse, the glassware can be cleaned according to standard laboratory procedures.
-
-
Final Disposal :
-
The ultimate disposal of this compound waste must be conducted by a licensed and certified waste disposal facility.
-
The preferred disposal method is controlled incineration in a chemical waste incinerator that is outfitted with flue gas scrubbing technology. This process ensures the complete destruction of the organic molecule and the removal of hazardous halogenated byproducts from emissions.
-
Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to significant environmental contamination and are a direct violation of regulatory standards.
-
Summary of Key Safety and Disposal Information
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 885520-26-3[1] |
| Molecular Formula | C₇H₄F₂N₂[3] |
| Hazard Classification | Halogenated Organic Compound. May cause skin, eye, and respiratory irritation.[4] |
| Primary Disposal Route | Controlled Incineration |
| Waste Category | Halogenated Organic Waste |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat.[1][2] |
| Handling Environment | Certified Chemical Fume Hood.[1] |
| Incompatible Waste Streams | Non-halogenated organic waste, general laboratory trash, aqueous waste. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4,6-Difluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 4,6-Difluoro-1H-indazole. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. |
| Eyes | Safety glasses with side shields or goggles | Provides crucial protection against splashes and airborne particles. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when a significant risk of splashing exists. |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
Following these procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before commencing work, ensure that all necessary PPE is readily available and in good condition.
-
Have an emergency plan in place, including the location of safety showers and eyewash stations.
2. Handling the Compound:
-
Wear all PPE as detailed in the table above.
-
To prevent the formation of dust when handling the solid material, use appropriate tools such as spatulas for transfers.[1]
3. In Case of a Spill:
-
Immediately evacuate the immediate area.
-
For a small spill, and if you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[1]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
